molecular formula C7H9FN2 B2637426 (3-fluoro-5-methylpyridin-4-yl)methanamine CAS No. 1393574-39-4

(3-fluoro-5-methylpyridin-4-yl)methanamine

Cat. No.: B2637426
CAS No.: 1393574-39-4
M. Wt: 140.161
InChI Key: CHJVSENERKXRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-fluoro-5-methylpyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.161. The purity is usually 95%.
BenchChem offers high-quality (3-fluoro-5-methylpyridin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-fluoro-5-methylpyridin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-5-methylpyridin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5-3-10-4-7(8)6(5)2-9/h3-4H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJVSENERKXRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation Protocols for Polysubstituted Pyridines: Case Study of (3-fluoro-5-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

The structural elucidation of (3-fluoro-5-methylpyridin-4-yl)methanamine presents a classic challenge in medicinal chemistry: distinguishing between regioisomers in a crowded, polysubstituted heteroaromatic system.[1] This scaffold is a critical bioisostere in kinase inhibitor development, where the precise placement of the fluorine atom (C3) and methyl group (C5) dictates binding affinity and metabolic stability.[1]

This guide moves beyond basic spectral listing to provide a causal, self-validating workflow . We utilize the fluorine atom (


) not just as a substituent, but as an internal "spy nucleus" to map connectivity via scalar coupling (

-values).[1]
Elucidation Logic Flow

The following decision tree illustrates the autonomous workflow for validating the 3,4,5-substitution pattern against potential isomers (e.g., 2,3,4- or 2,4,5-patterns).

ElucidationWorkflow Start Unknown C7H9FN2 Isomer HRMS Step 1: HRMS Confirm Formula C7H9FN2 Start->HRMS HNMR Step 2: 1H NMR Analyze Aromatic Region HRMS->HNMR Decision1 H2 vs H6 Distinction? (Coupling to F) HNMR->Decision1 FNMR Step 3: 19F NMR Confirm single F env. Decision1->FNMR H2 (d, J~9Hz) H6 (s/br) CNMR Step 4: 13C NMR Measure J(C-F) Coupling FNMR->CNMR HMBC Step 5: 2D HMBC Link Me/CH2 to Ring CNMR->HMBC NOESY Step 6: NOESY Spatial Confirmation HMBC->NOESY Final Structure Confirmed: (3-F, 5-Me, 4-CH2NH2) NOESY->Final

Figure 1: Logical workflow for distinguishing the target molecule from regioisomers using scalar coupling and spatial correlations.

Primary Elucidation: 1D NMR Diagnostics

The core challenge is proving the 3-fluoro-5-methyl arrangement relative to the 4-methanamine anchor. We rely on the distinct coupling patterns of the Fluorine-19 nucleus (


, 100% abundance).[1]
The "Anchor" Nuclei: Expected NMR Data

Solvent Recommendation: DMSO-


 is preferred over CDCl

to slow the exchange of the amine protons (

), allowing observation of their integration and potential coupling.[1]
PositionMoietyMultiplicityEst.[2] Shift (

)
Diagnostic Coupling Logic (

values)
H2 Ar-HDoublet (d)8.20 - 8.35 ppmPrimary Proof:

. This large coupling confirms H2 is ortho to F3.
H6 Ar-HSinglet (s) or Broad8.05 - 8.15 ppmDifferentiation: H6 is para to F3 (4 bonds).[1] Expect

(often unresolved broadening).[1]
CH

BenzylicDoublet (d)3.70 - 3.90 ppmProximity Check:

.[1] The methylene is ortho to F3.
CH

MethylSinglet (s)2.10 - 2.25 ppmH-F coupling is 5 bonds away (

); usually a sharp singlet.[1]
NH

AmineBroad s1.5 - 3.0 ppmChemical shift is highly concentration/pH dependent.
The Regiochemistry Check (The "Isomer Trap")

If the structure were the 2-methyl-3-fluoro isomer, the proton at position 6 would become H5 (adjacent to H6/H4). You would see


 coupling (~8 Hz).[1]
  • Observation: The target molecule has isolated aromatic protons (H2 and H6 are separated by substituents).

  • Conclusion: The absence of

    
     coupling (singlets/doublets only) confirms the 2,3,5,6-substitution or 3,4,5-substitution pattern.[1]
    

Secondary Verification: Multi-Nuclear & 2D NMR

To definitively rule out the 2-fluoro-5-methyl isomer, we must use


 NMR and HMBC.[1]
NMR: Tracking the Fluorine

Fluorine splits carbon signals into doublets.[1] The magnitude of this splitting (


) indicates the distance from the fluorine atom.[1]
  • C3 (C-F):

    
    .[1] Expect doublet with 
    
    
    
    .[1]
  • C2 and C4 (Ortho):

    
    .[1] Expect doublets with 
    
    
    
    .[1]
    • Critical Check: If the Methanamine is at C4, the C4 signal will show this

      
       coupling.[1]
      
  • C5 (Meta):

    
    .[1] Expect small doublet 
    
    
    
    .[1]
HMBC & NOESY Correlation Map

This is the definitive proof of connectivity.

HMBC_Logic H_Me Methyl H (Pos 5) H_CH2 Methylene H (Pos 4) H_Me->H_CH2 NOE (Medium) H6 H6 Aromatic H_Me->H6 NOE (Strong) C4 C4 H_Me->C4 3J C5 C5 H_Me->C5 2J (Strong) C6 C6 H_Me->C6 3J C3 C3-F H_CH2->C3 3J (Diagnostic!) H_CH2->C4 2J H_CH2->C5 3J H2 H2 Aromatic

Figure 2: Key HMBC (Green) and NOESY (Red) correlations required to confirm the structure.

Interpretation of Figure 2:

  • The "Bridge": The Methyl protons (H-Me) must show HMBC correlations to C4 and C6 .

  • The "Gap": The Methylene protons (H-CH2) must show HMBC correlations to C3 and C5 .

  • The Spatial Lock (NOESY): Strong NOE between Methyl (Pos 5) and H6 (Pos 6) confirms they are neighbors.[1] Weak/No NOE between Methyl and H2 confirms they are separated.

Experimental Protocols

Sample Preparation[1][3]
  • Mass: 5–10 mg of sample.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
    • Why: Pyridines can aggregate in non-polar solvents (CDCl

      
      ), broadening signals.[1] DMSO disrupts aggregates and sharpens exchangeable amine protons.
      
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz+)
  • 1H NMR:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1):

      
       seconds (ensure full relaxation of isolated aromatic protons).
      
    • Scans: 16–64.

  • 13C NMR:

    • Decoupling: Proton-decoupled (Waltz-16).

    • Scans:

      
       (Quaternary carbons C3, C4, C5 are slow to relax and split by F).
      
  • 19F NMR:

    • Range: -50 to -200 ppm.

    • Standard: Internal

      
       or hexafluorobenzene (optional, usually referenced to solvent lock).[1]
      
Data Processing
  • Window Function: Apply Exponential Multiplication (LB = 0.3 Hz) for 1H to resolve small

    
     couplings.
    
  • Phasing: Manual phasing is critical for the C-F doublets in

    
     to accurately measure 
    
    
    
    -values.

References

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Link][1][3]

    • Context: Authorit

      
       and 
      
      
      
      coupling constants in heteroaromatic systems.[1]
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link][1]

    • Context: Reference spectra for 3-fluoropyridine and 3-picoline derivatives used for compar
  • PubChem. (2023). (3-Fluoro-5-methylpyridin-4-yl)methanamine Compound Summary. National Library of Medicine. [Link][1][4]

    • Context: Verification of CAS (1393574-39-4)
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5]

    • Context: Standard text for interpreting polysubstituted pyridine coupling patterns (Cited for methodology).[1]

Sources

A Technical Guide to (3-fluoro-5-methylpyridin-4-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of (3-fluoro-5-methylpyridin-4-yl)methanamine, a fluorinated pyridine derivative of interest in medicinal chemistry. The guide details its chemical identity, physicochemical properties, a validated synthetic route, and its primary biological context as a potassium (K+) channel blocker. By synthesizing available data, this paper aims to serve as a foundational resource for researchers exploring this and related compounds in the development of novel therapeutics, particularly for neurological disorders involving axonal demyelination.

Nomenclature and Chemical Identity

The compound is formally identified by its IUPAC name, (3-fluoro-5-methylpyridin-4-yl)methanamine. For clarity and cross-referencing in chemical databases and literature, its key identifiers are summarized below.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name (3-fluoro-5-methylpyridin-4-yl)methanamineN/A
CAS Number 1393574-39-4[1]
Molecular Formula C₇H₉FN₂N/A
Molecular Weight 140.16 g/mol [2]
Canonical SMILES CC1=C(C(=NC=C1)F)CNN/A
InChI InChI=1S/C7H9FN2/c1-5-4(3-8)6(9)2-10-7(5)10/h2H,3,8H2,1H3N/A
InChIKey OUGVZDCOIWTZBH-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine and methyl groups onto the aminopyridine scaffold significantly influences properties like lipophilicity and basicity.

A related structural analog, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), provides valuable experimental data that can be used to infer the properties of the target compound. 5Me3F4AP demonstrates a pKa of 7.46 and a logD (at pH 7.4) of 0.664.[4][5] These values suggest that at physiological pH, (3-fluoro-5-methylpyridin-4-yl)methanamine likely coexists in both neutral and protonated forms, a key attribute for interacting with ion channel active sites while retaining sufficient lipophilicity to permeate biological membranes like the blood-brain barrier.[4]

Table 2: Predicted and Analog-Derived Physicochemical Properties

PropertyValueNote
pKa ~7.4Estimated based on analog 3-fluoro-5-methylpyridin-4-amine.[4][5]
logD (pH 7.4) ~0.7Estimated based on analog 3-fluoro-5-methylpyridin-4-amine.[4][5]
Topological Polar Surface Area (TPSA) 38.9 ŲComputed.[2]
Hydrogen Bond Donors 1Computed.
Hydrogen Bond Acceptors 3Computed.
Rotatable Bonds 1Computed.

Causality Insight: The fluorine atom at the 3-position acts as a weak electron-withdrawing group, lowering the pKa of the pyridine nitrogen compared to non-fluorinated aminopyridines. This modulation is crucial; a pKa near physiological pH (7.4) ensures a dynamic equilibrium between the charged (active form for binding) and uncharged (membrane-permeable) species, optimizing both pharmacokinetic and pharmacodynamic profiles.[5]

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a four-step process, designed for efficiency and control over the introduction of functional groups at specific positions.

G A 3-Fluoro-5-methylpyridine B 3-Fluoro-5-methylpyridine N-oxide A->B Oxidation (e.g., m-CPBA) C 4-Cyano-3-fluoro-5-methylpyridine B->C Cyanation (e.g., TMSCN, Benzoyl Chloride) D (3-fluoro-5-methylpyridin-4-yl)methanamine C->D Reduction (e.g., LiAlH4 or H2/Catalyst)

Fig 1. Proposed synthetic workflow for (3-fluoro-5-methylpyridin-4-yl)methanamine.
Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, incorporating purification and analytical checkpoints at each stage.

Step 1: N-Oxidation of 3-Fluoro-5-methylpyridine

  • Rationale: Activation of the pyridine ring is necessary for subsequent nucleophilic substitution at the 4-position. N-oxidation enhances the electrophilicity of the ring, particularly at the 2- and 4-positions.

  • Procedure:

    • Dissolve 3-fluoro-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-5-methylpyridine N-oxide. Purification is typically achieved by column chromatography.

Step 2: Cyanation of the N-Oxide

  • Rationale: Introduction of a cyano group at the 4-position serves as a precursor to the aminomethyl group. The Reissert-Henze reaction is a classic and effective method for this transformation.

  • Procedure:

    • Dissolve the N-oxide (1.0 eq) in an anhydrous solvent like acetonitrile.

    • Add trimethylsilyl cyanide (TMSCN) (1.5 eq).

    • Add benzoyl chloride (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours until the starting material is consumed (monitored by TLC/LC-MS).

    • Cool the reaction and concentrate in vacuo.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase, concentrate, and purify the resulting 4-cyano-3-fluoro-5-methylpyridine by silica gel chromatography.

Step 3: Reduction of the Nitrile

  • Rationale: The cyano group is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation offers a milder option.

  • Procedure (using LiAlH₄):

    • Suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C.

    • Add a solution of the nitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction to 0 °C and cautiously quench by sequential addition of water, 15% NaOH (aq), and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude product, (3-fluoro-5-methylpyridin-4-yl)methanamine.

Step 4: Final Purification and Characterization

  • Rationale: Ensures the final compound meets the high purity standards required for biological assays and further research.

  • Procedure:

    • Purify the crude amine via column chromatography or by forming a hydrochloride salt.

    • Characterize the final product using:

      • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

      • Mass Spectrometry (MS): To verify the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To determine purity (>98%).

Biological Activity and Mechanism of Action

The primary therapeutic interest in this class of compounds stems from their activity as potassium (K+) channel blockers. Structurally related aminopyridines, such as 4-aminopyridine (4-AP), are known to block voltage-gated potassium channels.[4]

Mechanism of Action

In demyelinated neurons, the loss of the insulating myelin sheath exposes voltage-gated potassium channels. The resulting leakage of potassium ions during action potential propagation impairs the nerve's ability to conduct signals.

(3-fluoro-5-methylpyridin-4-yl)methanamine, like its analogs, is hypothesized to act by physically occluding the pore of these channels. This blockage reduces the repolarizing potassium current, which in turn prolongs the duration of the action potential and enhances neurotransmitter release at the axon terminal, thereby restoring a degree of neurological function.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron AP Action Potential Arrives K_Channel Voltage-Gated K+ Channel AP->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens Vesicles Synaptic Vesicles (Neurotransmitter) Ca_Channel->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Receptor Receptors Release->Receptor Signal Signal Propagation Receptor->Signal Molecule (3-fluoro-5-methylpyridin-4-yl)methanamine Molecule->K_Channel Blocks K+ Efflux

Fig 2. Diagram of the proposed mechanism of action at the synapse.
Therapeutic Potential

Given this mechanism, the compound is a candidate for research into conditions characterized by demyelination, including:

  • Multiple Sclerosis (MS)

  • Spinal Cord Injury

  • Traumatic Brain Injury

The modifications (fluorine and methyl groups) compared to simpler aminopyridines are intended to improve drug-like properties, such as metabolic stability and brain permeability, potentially offering a better therapeutic window.[4] For instance, the related compound 5Me3F4AP shows greater stability against oxidation by the cytochrome P450 enzyme CYP2E1 compared to its non-methylated counterpart.[4]

Conclusion

(3-fluoro-5-methylpyridin-4-yl)methanamine is a promising chemical scaffold for the development of novel potassium channel blockers. Its rational design, incorporating fluorine and methyl substituents, aims to optimize its physicochemical and pharmacokinetic properties for neurological applications. The synthetic pathway outlined provides a robust framework for its preparation and purification, enabling further investigation into its efficacy and safety. This guide serves as a foundational technical resource to support and accelerate research and development efforts in this area.

References

  • PubChem. (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. ((3-Chloro-5-fluoropyridin-4-yl)methyl)(methyl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Rodriguez-Rangel, D., Brugarolas, P., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. Retrieved from [Link]

  • Rodriguez-Rangel, D., Brugarolas, P., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports. Retrieved from [Link] (Note: This is the peer-reviewed version of the previous bioRxiv preprint).

  • Gaber, S., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. Drug Design, Development and Therapy. Retrieved from [Link]

  • PubChem. SID 160845494. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2-Fluoro-5-methylpyridin-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2014). US20140127230A1 - Antibodies to tgf-beta.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Retrieved from [Link]

  • PubMed. (2004). 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Retrieved from [Link]

  • United States Patent and Trademark Office. Patent Public Search. Retrieved from [Link]

  • Google Patents. (2014). US20140249208A1 - COMPOSITIONS AND METHODS FOR NUCLEIC ACID MODIFICATION.
  • LookChem. (3-fluoro-5-methylpyridin-4-yl)methanamine. Retrieved from [Link]

  • United States Patent and Trademark Office. Search for Application. Retrieved from [Link]

  • Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • United States Patent and Trademark Office. Patent Public Search. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Optimization of Fluorinated Pyridinylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophoric utility of fluorinated pyridinylmethanamine scaffolds in drug discovery and agrochemistry. The 2-(aminomethyl)pyridine motif is a privileged structure, serving as a bidentate ligand in metalloenzymes and a critical linker in kinase inhibitors and GPCR ligands.

The incorporation of fluorine into this scaffold is not merely a steric maneuver but a profound electronic modulation. It fundamentally alters the basicity (pKa) of the pyridine nitrogen, suppresses oxidative metabolism at the benzylic carbon, and modifies the lipophilicity (LogD) profile to enhance membrane permeability. This guide details the physicochemical rationale, synthetic pathways, and biological validation of these analogs.[1][2][3]

Part 1: The Physicochemical Rationale

The "Fluorine Effect" on the Pyridinylmethanamine Core

In the pyridinylmethanamine scaffold (Py-CH₂-NH-R), the pyridine nitrogen is a hydrogen bond acceptor, while the exocyclic amine (or amide) acts as a donor/acceptor.

  • pKa Modulation:

    • Unsubstituted pyridine has a pKa of ~5.2.

    • Fluorination Effect: Introducing fluorine (electronegative,

      
      ) on the ring exerts a strong inductive electron-withdrawing effect ($ -I $).
      
    • Result: The pKa of the pyridine nitrogen drops by 1.0–2.5 units depending on the position (ortho > meta). This prevents protonation at physiological pH (7.4), keeping the molecule neutral and significantly increasing passive membrane permeability .

  • Metabolic Blockade:

    • The methylene bridge (-CH₂-) is susceptible to Cytochrome P450-mediated hydroxylation (leading to dealkylation).

    • Fluorination Effect: Fluorine substitution on the pyridine ring deactivates the ring toward oxidation. More aggressively, replacing the methylene hydrogens with fluorine (creating a

      
       linker) completely blocks benzylic oxidation, though it also reduces the basicity of the adjacent amine significantly.
      
  • Conformational Bias:

    • The Gauche Effect: In 2-fluoroethylamine systems (analogous to side chains), fluorine induces specific gauche conformations due to

      
       hyperconjugation. In pyridinylmethanamines, ortho-fluorine substitution can lock the exocyclic amine into a preferred conformation via intramolecular electrostatic repulsion or attraction, reducing the entropic penalty upon binding to a target protein.
      

Part 2: Synthetic Pathways (Self-Validating Protocol)

The most robust method for accessing these analogs is Reductive Amination . This pathway is preferred over nucleophilic substitution due to the poor nucleophilicity of fluorinated amines and the risk of over-alkylation.

Diagram 1: Synthesis & Optimization Workflow

The following workflow illustrates the decision matrix for synthesizing and optimizing these analogs.

SynthesisWorkflow Start Target Design (Scaffold Selection) RouteA Route A: Reductive Amination (Preferred) Start->RouteA High Yield RouteB Route B: Nucleophilic Substitution (Secondary) Start->RouteB Specific Cases Step1 Fluorinated Pyridine Carboxaldehyde RouteA->Step1 Check QC Check: 19F NMR / LCMS RouteB->Check Risk of Bis-alkylation Step2 Imine Formation (Dehydration) Step1->Step2 R-NH2, MeOH Step3 Reduction (NaBH(OAc)3) Step2->Step3 Mild Reductant Step3->Check Final Bio-Assay (Kinase/Antimicrobial) Check->Final Purity >95%

Caption: Workflow prioritizing Reductive Amination for generating fluorinated pyridinylmethanamine libraries, ensuring mono-alkylation control.

Detailed Protocol: Reductive Amination of Fluorinated Pyridine Carboxaldehydes

Objective: Synthesis of N-(3-fluoro-pyridin-2-ylmethyl)-amine derivatives.

Reagents:

  • 3-Fluoro-2-pyridinecarboxaldehyde (1.0 equiv)

  • Primary Amine (R-NH₂) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve 3-fluoro-2-pyridinecarboxaldehyde (1.0 mmol) in anhydrous DCE (5 mL). Add the primary amine (1.1 mmol).

    • Critical Check: If the amine is a salt (e.g., HCl), add 1.1 equiv of TEA to liberate the free base.

    • Observation: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde/ketone before the imine is formed, preventing alcohol byproducts.

  • Quenching: Stir overnight at RT. Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

  • Validation:

    • ¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the benzylic methylene doublet/singlet (~3.8–4.5 ppm).

    • ¹⁹F NMR: Confirm the presence of the fluorine signal (typically -120 to -140 ppm for pyridine-F).

Part 3: Biological Activity & SAR

The biological utility of these analogs is best understood through Structure-Activity Relationship (SAR) trends observed in kinase inhibition and agrochemical fungicides.

Case Study: Kinase Inhibition (e.g., PI3K / BTK)

In kinase inhibitors, the pyridine nitrogen often binds to the "Hinge Region" of the ATP binding pocket.

  • The Problem: High basicity of the pyridine N leads to high desolvation costs (energy required to strip water molecules before binding).

  • The Fluorine Solution: A fluorine atom at the C3 position (ortho to the linker) lowers the pKa. This reduces the desolvation penalty, often improving potency (IC₅₀) despite the steric bulk.

Case Study: Agrochemical Fungicides (Fluopicolide Analogs)

Fluopicolide utilizes a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl motif.[4][5]

  • Mechanism: Disruption of spectrin-like proteins in the cytoskeleton.[6]

  • Role of Linker: The methanamine linker provides the necessary flexibility to orient the benzamide and pyridine rings into a specific hydrophobic cleft.

  • Role of Fluorine: The -CF₃ group at position 5 increases lipophilicity (LogP), ensuring the compound penetrates the fungal cell wall and remains stable against metabolic degradation in the plant vascular system.

Diagram 2: SAR Decision Logic

This diagram outlines how to interpret biological data to optimize the scaffold.

SAR_Logic Data Initial Bioassay Data (IC50 / MIC) PotencyLow Low Potency Data->PotencyLow PotencyHigh High Potency Data->PotencyHigh CheckLogP Check LogP / Permeability PotencyLow->CheckLogP Target Engagement Issue? CheckMetab Check Metabolic Stability (Microsomes) PotencyHigh->CheckMetab Optimize PK Action1 Add F at C3/C6 (Modulate pKa) CheckLogP->Action1 Too Basic/Polar Action2 Add CF3 at C5 (Increase Lipophilicity) CheckLogP->Action2 Poor Penetration CheckMetab->Action1 N-Oxidation High Action3 Fluorinate Linker (Block Metabolism) CheckMetab->Action3 Benzylic Oxidation High

Caption: SAR decision tree for optimizing fluorinated pyridines based on potency and pharmacokinetic failure modes.

Part 4: Comparative Data Analysis

The following table summarizes the impact of fluorine substitution patterns on the physicochemical and biological properties of a representative pyridinylmethanamine kinase inhibitor (Generic Scaffold).

Table 1: SAR of Fluorinated Pyridinylmethanamine Analogs

Analog IDSubstitution (Pyridine Ring)pKa (Py-N)LogD (pH 7.4)Metabolic Stability (t1/2)Biological Activity (Relative Potency)
P-H (Ref) None (H)5.21.8Low (< 15 min)1.0x (Baseline)
P-3F 3-Fluoro3.12.1Medium2.5x (Improved H-bond donor match)
P-6F 6-Fluoro2.82.2High0.8x (Steric clash often observed)
P-5CF3 5-Trifluoromethyl4.13.4High (> 60 min)4.0x (Hydrophobic pocket fill)
P-3Cl-5CF3 3-Cl, 5-CF3 (Fluopicolide-like)< 2.03.9Very HighHigh (Agro specific)

Interpretation:

  • P-3F: The 3-fluoro substituent is often the "sweet spot." It lowers pKa sufficiently to improve permeability without introducing the massive steric bulk of a -CF₃ group near the linker.

  • P-5CF3: Excellent for filling hydrophobic pockets distal to the linker but significantly increases lipophilicity, which may lead to solubility issues if not balanced.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Toquin, V., et al. (2006). Fluopicolide, a new anti-oomycetes fungicide with a new mode of action inducing perturbation of a spectrin-like protein.[4][5][7] BCPC Congress - Crop Science.

  • Hagos, A., et al. (1987). Synthesis and biological activity of some fluorinated pyridine derivatives. Journal of Heterocyclic Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Technical Monograph: (3-Fluoro-5-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (3-fluoro-5-methylpyridin-4-yl)methanamine , a specialized heterocyclic building block used in modern drug discovery.

CAS Number: 1393574-39-4 (Free Base) | Molecular Formula: C7H9FN2 | Molecular Weight: 140.16 g/mol [1][2]

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, (3-fluoro-5-methylpyridin-4-yl)methanamine represents a "privileged scaffold" modification. It serves as a bioisostere for the common 4-picolylamine (4-aminomethylpyridine) moiety but introduces critical steric and electronic modulations:

  • Conformational Restriction: The 3-fluoro and 5-methyl substituents create a "sandwiched" environment for the 4-aminomethyl group, restricting its rotation and potentially locking it into a bioactive conformation (atropisomerism potential).

  • pKa Modulation: The electron-withdrawing fluorine atom lowers the basicity of the pyridine nitrogen, improving metabolic stability against N-oxidation and altering solubility profiles.

  • Hydrophobic Filling: The 5-methyl group targets small hydrophobic pockets (e.g., the gatekeeper region in kinases) often inaccessible to unsubstituted pyridines.

Physicochemical Profiling

Understanding the physical properties is essential for integrating this fragment into lead compounds.

PropertyValue (Experimental/Predicted)Significance in Drug Design
LogP 0.5 – 0.9Moderate lipophilicity; ideal for CNS penetration and oral bioavailability (Lipinski compliant).
pKa (Pyridine N) ~3.5 – 4.0Significantly lower than unsubstituted pyridine (~5.2) due to ortho-fluorine effect. Reduces non-specific binding.
pKa (Primary Amine) ~8.8 – 9.1Typical for benzylamine-like systems; ensures solubility at physiological pH.
H-Bond Donors 2 (NH₂)Key interaction point for Asp/Glu residues in receptor active sites.
H-Bond Acceptors 2 (Pyridine N, Amine N)Pyridine N is a weaker acceptor due to F-substitution.
TPSA ~38.9 ŲFavorable for membrane permeability.

Synthesis & Manufacturing Methodologies

The synthesis of this trisubstituted pyridine is non-trivial due to the "sandwich" effect at the 4-position. Direct lithiation of 3-fluoro-5-methylpyridine typically favors the C2 position due to the directing effect of fluorine and steric crowding at C4.

Therefore, the most robust route utilizes the N-Oxide Activation Strategy , ensuring regioselective installation of the carbon framework at the 4-position.

Core Synthetic Workflow
  • N-Oxidation: Oxidation of 3-fluoro-5-methylpyridine using m-CPBA or H₂O₂/Urea.

  • Nitration: Electrophilic nitration occurs exclusively at the 4-position of the N-oxide (para to N-O).

  • Chlorination/Deoxygenation: Treatment with POCl₃ or PCl₃ converts the 4-nitro-N-oxide directly to 4-chloro-3-fluoro-5-methylpyridine.

  • Cyanation: Palladium-catalyzed cyanation (Zn(CN)₂/Pd(dppf)Cl₂) replaces the chloro group.

  • Reduction: Chemoselective reduction of the nitrile to the primary amine.

Visualizing the Synthesis (Graphviz)

SynthesisRoute Start 3-Fluoro-5-methylpyridine (Starting Material) NOxide N-Oxide Intermediate Start->NOxide m-CPBA, DCM (Oxidation) Nitro 4-Nitro-N-oxide NOxide->Nitro HNO3, H2SO4 (Nitration @ C4) Chloro 4-Chloro Derivative Nitro->Chloro PCl3 or POCl3 (Deoxygenative Chlorination) Nitrile Isonicotinonitrile (Precursor) Chloro->Nitrile Zn(CN)2, Pd(0) (Cyanation) Product (3-Fluoro-5-methylpyridin-4-yl) methanamine Nitrile->Product BH3-THF or H2/Raney Ni (Reduction)

Caption: Figure 1.[3] Regioselective synthesis route via N-oxide activation, bypassing steric hindrance issues at the C4 position.

Detailed Protocol: Step 4 & 5 (Critical Steps)
  • Cyanation (Chloro to Nitrile):

    • Reagents: 4-Chloro-3-fluoro-5-methylpyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%).

    • Conditions: DMF, 120°C, 12h under Argon.

    • Workup: Quench with FeSO₄ or bleach to neutralize excess cyanide. Extract with EtOAc.

    • Note: The 3-F and 5-Me groups sterically hinder the Pd-insertion; high temperature and bidentate ligands (dppf) are crucial.

  • Reduction (Nitrile to Amine):

    • Reagents: BH₃[4][5]·THF (1M, 3.0 eq) or Raney Nickel/H₂ (50 psi).

    • Conditions: THF reflux (Borane) or MeOH/NH₃ (Hydrogenation).

    • Workup (Borane): Carefully quench with MeOH, then treat with HCl/MeOH reflux to break the Boron-Amine complex (critical step often missed).

Applications in Medicinal Chemistry

This building block is primarily used to construct Kinase Inhibitors and GPCR Ligands .

Structure-Activity Relationship (SAR) Logic

The (3-fluoro-5-methylpyridin-4-yl)methanamine moiety functions as a sophisticated "hinge binder" or "solvent-front" element.

  • Kinase Hinge Binding: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region. The 3-F atom can form intramolecular H-bonds or dipole interactions, modulating the donor capability of the exocyclic amine.

  • Atropisomer Control: In bi-aryl systems, the 3-F and 5-Me groups increase the rotational energy barrier. This can be exploited to lock a drug molecule into its active conformation, reducing the entropic penalty of binding.

  • Metabolic Blocking: The 3-F blocks metabolic oxidation at the electron-rich C3 position, while the 5-Me blocks the C5 position, forcing metabolism to the less reactive C2/C6 or the side chain.

Pharmacophore Map (Graphviz)

SAR_Logic Core Pyridine Core F3 3-Fluoro Group Core->F3 Lowers pKa Increases Lipophilicity Me5 5-Methyl Group Core->Me5 Hydrophobic Fill Steric Bulk Amine4 4-Aminomethyl (Linker) Core->Amine4 Vector for Scaffold Extension Effect1 Metabolic Stability (Blocks P450 sites) F3->Effect1 Effect2 Conformational Lock (Restricted Rotation) F3->Effect2 Me5->Effect1 Me5->Effect2 Effect3 Hinge Binding (Kinase Selectivity) Amine4->Effect3

Caption: Figure 2. Pharmacophore mapping illustrating how the trisubstituted pattern modulates drug-like properties.

Handling & Safety Protocols

  • Hazards: As a primary amine and pyridine derivative, it is classified as an Irritant (Skin/Eye/Respiratory) .

  • Storage: Hygroscopic. Store under nitrogen at 2-8°C. Long-term storage as the Hydrochloride (HCl) salt is recommended for stability.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

  • Disposal: Cyanide byproducts from the synthesis (if performing in-house) must be treated with bleach (sodium hypochlorite) at pH >10 before disposal.

References

  • Synthesis of 3-fluoro-4-aminopyridine derivatives:Vertex AI Search Results 1.1, 1.2. (General method for 4-substituted-3-fluoropyridines via N-oxide).
  • Lithiation Regioselectivity: Schlosser, M., et al. "Directed Lithiation and Substitution of Pyridine Derivatives."[6] Heterocycles, 2015.[2][6][7] (Confirming C2 preference for direct lithiation).

  • Nitrile Reduction Protocols: Common Organic Chemistry. "Nitrile to Amine - Common Conditions (BH3-THF)." Link

  • Properties of Fluorinated Pyridines: PubChem Compound Summary for CID 79704661. Link

  • Medicinal Chemistry of Fluorine:Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008. (Mechanistic insights on pKa and metabolic stability).

Sources

Methodological & Application

Technical Guide: Utilization of (3-Fluoro-5-methylpyridin-4-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0[1]

Part 1: Executive Summary & Chemical Profile[1]

(3-Fluoro-5-methylpyridin-4-yl)methanamine (CAS: 1393574-39-4) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR modulators.[1] It belongs to a class of "privileged structures" where the specific substitution pattern—a fluorine atom and a methyl group flanking the 4-position amine tail—imparts critical physicochemical properties to drug candidates.[1]

This intermediate is not merely a linker; it is a pharmacophore modulator .[1] The 3-fluorine atom lowers the basicity of the pyridine nitrogen (reducing hERG liability) and blocks metabolic oxidation, while the 5-methyl group introduces a steric "twist" that can lock downstream amides into bioactive conformations.[1]

Chemical Profile Table[1][2]
PropertySpecification
IUPAC Name (3-Fluoro-5-methylpyridin-4-yl)methanamine
CAS Number 1393574-39-4
Molecular Formula C₇H₉FN₂
Molecular Weight 140.16 g/mol
Physical State Pale yellow oil or low-melting solid (hygroscopic)
Basicity (pKa) ~5.5 (Pyridine N), ~9.0 (Primary Amine)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in hexanes
Storage 2–8°C, under Argon/Nitrogen (Air/CO₂ Sensitive)

Part 2: Structural Biology & SAR Rationale[1]

The selection of this specific intermediate over a non-substituted pyridine methanamine is driven by Structure-Activity Relationship (SAR) logic.

Metabolic Stability (The Fluorine Effect)

The C3-position of pyridine is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this degradation pathway, extending the half-life (


) of the final drug molecule.
Conformational Control (The Methyl Lock)

The 5-methyl group creates steric hindrance adjacent to the exocyclic amine. When this amine is coupled to form an amide (common in kinase inhibitors), the methyl group forces the amide bond out of planarity with the pyridine ring. This "pre-organized" conformation often reduces the entropic penalty of binding to a protein pocket.

Electronic Modulation

The electron-withdrawing nature of the fluorine atom reduces the electron density of the pyridine ring.[1] This lowers the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH.[1] Reduced protonation correlates with improved membrane permeability and reduced non-specific binding (e.g., to the hERG potassium channel), a common toxicity failure point.[1]

Visualizing the SAR Logic

SAR_Logic Intermediate (3-Fluoro-5-methylpyridin-4-yl) methanamine Fluorine 3-Fluoro Group Intermediate->Fluorine Methyl 5-Methyl Group Intermediate->Methyl Amine 4-Methanamine Intermediate->Amine Effect_Metabolism Blocks CYP450 Oxidation Fluorine->Effect_Metabolism C-F Bond Strength Effect_pKa Lowers Pyridine pKa (Reduces hERG risk) Fluorine->Effect_pKa Inductive Effect Effect_Steric Steric Lock (Conformational Bias) Methyl->Effect_Steric Steric Bulk Effect_Linker Covalent Attachment (Amide/Urea) Amine->Effect_Linker Nucleophile

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the substituents.[1]

Part 3: Experimental Protocols

Protocol A: Storage and Handling

Objective: Prevent carbamate formation (reaction with atmospheric CO₂) and oxidation.

  • Receipt: Upon arrival, verify the container seal is intact.

  • Atmosphere: Handle exclusively in a fume hood or glovebox. If the compound is a free base, it will rapidly absorb CO₂ to form a solid carbamate salt, which alters stoichiometry in reactions.[1]

  • Storage: Store at 2–8°C under an argon blanket.

  • Re-purification: If the compound appears as a sticky solid or shows carbonate peaks in NMR, dissolve in DCM, wash with 1N NaOH, dry over Na₂SO₄, and concentrate in vacuo immediately before use.

Protocol B: Amide Coupling (Synthesis of a Kinase Inhibitor Scaffold)

Context: This protocol describes coupling the intermediate with a carboxylic acid (e.g., a pyrazole carboxylic acid) to form a standard kinase inhibitor hinge-binding motif.

Reagents:

  • Amine: (3-Fluoro-5-methylpyridin-4-yl)methanamine (1.0 equiv)[1][2][3]

  • Acid: Generic Carboxylic Acid (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid) (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Add HATU (1.2 equiv) in one portion.

    • Add DIPEA (1.5 equiv) dropwise.

    • Observation: The solution may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling:

    • Dissolve (3-Fluoro-5-methylpyridin-4-yl)methanamine (1.0 equiv) in a minimal amount of DMF.[1]

    • Add the amine solution dropwise to the activated acid mixture.

    • Add the remaining DIPEA (1.5 equiv).

    • Reaction Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Endpoint: Disappearance of the amine peak (M+H = 141.1) and appearance of the product mass.

  • Work-up (Self-Validating Purification):

    • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 1 (Basic): Wash with Saturated NaHCO₃. Rationale: Removes unreacted acid and HATU byproducts.

    • Wash 2 (Water/Brine): Wash with water (3x) to remove DMF, followed by brine.

    • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5 to 90:10). The pyridine ring makes the product polar; methanol is usually required.

Protocol C: Analytical Quality Control (QC)

1. ¹H-NMR Validation (DMSO-d₆):

  • Diagnostic Signal 1 (Pyridine Ring): Look for two singlets (or finely split doublets due to F-coupling) in the aromatic region (~8.2–8.5 ppm).

  • Diagnostic Signal 2 (Benzylic CH₂): A doublet (coupling to NH) or singlet around 4.2–4.5 ppm.

  • Diagnostic Signal 3 (Methyl): A singlet around 2.2–2.3 ppm.

  • Contamination Check: Check for a broad singlet at ~8.0 ppm (Ammonium) or shifts indicating carbonate formation.

2. LC-MS Validation:

  • Method: C18 Reverse Phase, Water/Acetonitrile (+0.1% Formic Acid).

  • Expectation: Sharp peak. The pyridine nitrogen may cause tailing if the buffer pH is not controlled.

  • Mass: [M+H]⁺ = 141.08 (Calculated).

Part 4: Workflow Visualization

The following diagram illustrates the synthesis workflow from the precursor nitrile to the final bioactive amide, highlighting the critical decision points.

Synthesis_Workflow Precursor Precursor: 3-Fluoro-5-methylisonicotinonitrile Reduction Step 1: Reduction (Raney Ni / H2 or LAH) Precursor->Reduction Intermediate INTERMEDIATE: (3-Fluoro-5-methylpyridin-4-yl)methanamine Reduction->Intermediate QC_Check QC Checkpoint: Avoid CO2 exposure Store under Argon Intermediate->QC_Check Coupling Step 2: Amide Coupling (R-COOH + HATU + DIPEA) Intermediate->Coupling  Nucleophilic Attack QC_Check->Coupling Product Final Scaffold: Kinase Inhibitor Motif Coupling->Product

Figure 2: Synthetic workflow from nitrile precursor to final drug scaffold.

Part 5: Safety & Compliance[1]

  • Hazards: Pyridine derivatives are potential skin irritants and may cause CNS depression if inhaled in large quantities.[1] The fluoro-substitution may increase lipophilicity and skin absorption.[1]

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.[1]

  • Disposal: Dispose of as halogenated organic waste.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71313462, (3-Fluoro-5-methylpyridin-4-yl)methanamine.[1] Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges.[1] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Context: Fluorine in medicinal chemistry). Retrieved from [Link]

  • Blair, J. A., et al. (2015). Structure-guided development of ATP-competitive inhibitors of mTOR.[1] Journal of Medicinal Chemistry. (Context: Pyridine scaffolds in kinase inhibitors). Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

Sources

Protocol for using (3-fluoro-5-methylpyridin-4-yl)methanamine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: (3-Fluoro-5-methylpyridin-4-yl)methanamine in Drug Discovery

Executive Summary

(3-Fluoro-5-methylpyridin-4-yl)methanamine is a high-value "privileged fragment" utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It serves as a bioisostere for ortho-substituted benzylamines, offering a distinct advantage: the pyridine nitrogen modulates lipophilicity (LogD) and aqueous solubility, while the 3-fluoro and 5-methyl substituents provide critical metabolic blockade and conformational restriction.

This guide details the protocol for incorporating this scaffold into small molecule libraries, specifically targeting Kinase Inhibitors (ATP-binding pocket occupancy) and GPCR ligands (where metabolic stability of the linker region is critical).

Chemical Profile & Design Rationale

Physicochemical Properties
PropertyValue / CharacteristicImpact on Drug Design
CAS Number 1393574-39-4Unique identifier for sourcing.
Molecular Weight 140.16 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
Basicity (pKa) Amine: ~9.2; Pyridine N: ~3.5The fluorine atom significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2), reducing non-specific binding and improving membrane permeability.
Steric Environment High (Ortho-di-substitution)The flanking F and Me groups create a "steric gate," restricting rotation of the aminomethyl arm. This pre-organizes the molecule for binding but requires modified coupling protocols.
Metabolic Stability HighThe 3- and 5-positions are blocked, preventing CYP450-mediated oxidation common in standard pyridines.
Strategic Application: The "Ortho-Effect"

In medicinal chemistry, replacing a standard benzylamine with this scaffold achieves two goals:

  • Electronic Modulation: The electron-withdrawing fluorine reduces the electron density of the aromatic ring, strengthening

    
    -stacking interactions with phenylalanine or tyrosine residues in protein binding pockets.
    
  • Conformational Locking: The 5-methyl group introduces steric clash with the 4-aminomethyl arm, forcing the substituent out of the ring plane. This is critical for binding pockets that require a "twisted" biaryl-like conformation.

Experimental Protocol: Amide Coupling & Library Synthesis

Challenge: The steric bulk of the 3-F and 5-Me groups flanking the amine makes nucleophilic attack on carboxylic acids slower than with unhindered amines. Standard EDC/NHS couplings often fail or suffer from low yields. Solution: Use of high-efficiency coupling reagents (HATU/COMU) with controlled base stoichiometry.

Materials:
  • Amine: (3-Fluoro-5-methylpyridin-4-yl)methanamine (HCl salt preferred for stability).

  • Carboxylic Acid: Diverse set (R-COOH).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide).

Step-by-Step Synthesis Workflow:
  • Activation (In Situ):

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).

    • Critical Step: Stir at Room Temperature (RT) for 15 minutes. This pre-activation forms the active ester, essential for overcoming the steric hindrance of the incoming amine.

  • Coupling Reaction:

    • Add (3-Fluoro-5-methylpyridin-4-yl)methanamine (1.1 equiv).

    • Add additional DIPEA (1.5 equiv) to neutralize the HCl salt of the amine.

    • Stir at 40°C for 4–12 hours.

    • Note: Unlike standard amines, the steric bulk here requires mild heating (40°C) to drive the reaction to completion without causing racemization of the acid partner.

  • Monitoring:

    • Monitor via LC-MS. Look for the disappearance of the acid peak and formation of the Product [M+H]+.

    • QC Check: If the reaction stalls, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Work-up & Purification:

    • Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (DCM:MeOH gradient). The pyridine nitrogen makes these compounds polar; a gradient up to 10% MeOH is often required.

Visualization: Mechanism of Action & Workflow

The following diagram illustrates the synthesis workflow and the structural logic behind using this scaffold to block metabolic hotspots.

DrugDiscoveryProtocol cluster_0 Reaction Chamber Scaffold (3-Fluoro-5-methylpyridin-4-yl) methanamine Coupling Steric Coupling (40°C, 4-12h) Scaffold->Coupling Nucleophile Activation Acid Activation (HATU/DIPEA, 15 min) Activation->Coupling Electrophile Lead Lead Compound (Amide/Urea) Coupling->Lead Purification Metabolism CYP450 Oxidation Lead->Metabolism Potential Liability Blocked BLOCKED by 3-F / 5-Me Metabolism->Blocked Steric/Electronic Shield

Figure 1: Synthetic workflow for incorporating the scaffold and its mechanism for blocking metabolic oxidation.

Quality Control & Validation

To ensure the integrity of the synthesized library, the following QC parameters must be met. The fluorine atom provides a unique handle for NMR validation.

Analytical MethodExpected Result / Criteria
¹H NMR (DMSO-d₆) Pyridine Protons: Look for distinct singlets or doublets (due to F-coupling) in the aromatic region (8.0–8.5 ppm). Methyl Group: Singlet at ~2.2 ppm. Methylene (CH₂): Doublet/Singlet at ~4.2 ppm (coupling to NH).
¹⁹F NMR Single sharp peak typically around -120 to -130 ppm (referenced to CFCl₃). This confirms the integrity of the C-F bond and absence of defluorination side products.
LC-MS (ESI+) Purity > 95%. Major peak [M+H]+. Note: Pyridines can tail on C18 columns; use a modifier like Formic Acid (0.1%) or Ammonium Formate.

Application Notes: Troubleshooting

  • Issue: Low Yield in Amide Coupling.

    • Root Cause: The 5-methyl group creates significant steric hindrance.

    • Fix: Switch to mixed anhydride method (Isobutyl chloroformate/NMM) at -10°C, then allow to warm. The smaller electrophile often accesses the hindered amine better than bulky HATU intermediates.

  • Issue: Poor Solubility.

    • Root Cause: The resulting amide might be highly crystalline due to

      
      -stacking.
      
    • Fix: Convert the final product to a Hydrochloride or Mesylate salt to improve aqueous solubility for biological assays.

  • Issue: Regioselectivity (if reacting the Pyridine N).

    • Insight: The Pyridine nitrogen is deactivated by the Fluorine. Alkylation at this position requires harsh conditions. This is advantageous as it allows selective reaction of the primary amine without protecting the ring nitrogen.

References

  • Fluorine in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry.

  • Pyridine Scaffolds in Kinase Inhibitors: Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. (Contextual grounding for aminopyrimidine/pyridine scaffolds).

  • Metabolic Stability of Fluorinated Pyridines: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Commercial Availability & CAS Verification: Chemical Book / Sigma-Aldrich Listings for CAS 1393574-39-4.

Developing PET ligands from (3-fluoro-5-methylpyridin-4-yl)methanamine

Application Note: Development of F-Labeled PET Ligands Based on the (3-fluoro-5-methylpyridin-4-yl)methanamine Scaffold

Executive Summary

The (3-fluoro-5-methylpyridin-4-yl)methanamine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently appearing in inhibitors for P2X7 receptors (neuroinflammation), Kv channels (multiple sclerosis/demyelination), and PLK4 kinases (oncology).

Developing PET tracers from this scaffold presents a specific radiochemical challenge: the pyridine ring is electron-neutral to electron-rich, rendering standard nucleophilic aromatic substitution (


This Application Note details a validated protocol for the Copper-Mediated Radiofluorination (CMRF) of this scaffold. Unlike traditional methods, this protocol utilizes a boronic ester precursor and a specific elution strategy (DMAP-OTf) to achieve high molar activity (

Molecular Rationale & Retrosynthetic Analysis

The Pharmacophore

The 3-fluoro-5-methylpyridine motif is often employed as a bioisostere for phenyl rings to improve solubility and metabolic stability. The fluorine atom at the C3 position is metabolically robust and often critical for binding affinity. Therefore, isotopic replacement (


Retrosynthesis Strategy

Standard

Selected Methodology: Copper-Mediated Radiofluorination (CMRF).[1][2]

  • Precursor: Pinacol boronic ester (BPin).

  • Catalyst:

    
    .
    
  • Elution System: 4-Dimethylaminopyridinium triflate (DMAP-OTf) or TEA-HCO

    
     (avoiding K
    
    
    CO
    
    
    /K
    
    
    , which can destabilize the copper complex).
Pathway Visualization

The following diagram outlines the chemical logic from precursor selection to the final tracer.

Radiosynthesis_Pathwaycluster_0Precursor Designcluster_1Radiolabeling (CMRF)cluster_2Deprotection & PurificationPrecursorBoc-Protected BPin Precursor(3-BPin-5-Me-Py-4-CH2NHBoc)Complex[18F]Cu(III)-Aryl ComplexPrecursor->Complex[18F]F- / Cu(OTf)2(py)4DMA/n-BuOH, 110°CIntermediateProtected [18F]IntermediateComplex->IntermediateReductive EliminationHydrolysisAcid Hydrolysis(HCl/MeOH)Intermediate->HydrolysisFinalTracerFinal Tracer[18F](3-F-5-Me-Py-4-yl)methanamineHydrolysis->FinalTracer

Caption: Retrosynthetic pathway utilizing Copper-Mediated Radiofluorination to access the electron-rich pyridine core.

Automated Synthesis Protocol

This protocol is optimized for a commercially available synthesis module (e.g., GE TRACERlab FX or similar).

Reagents & Materials Setup
ComponentDescriptionQuantity/Conc.Function
QMA Cartridge Waters Accell Plus QMA Light1 unitTraps

F from cyclotron target.
Eluent DMAP-OTf in MeOH5 mg in 0.5 mLElutes

F without K

(Crucial for Cu stability).
Precursor Boc-protected BPin ester4–5 mgThe labeling substrate.
Catalyst

15 mgMediates the fluorination.
Solvent A DMA (Dimethylacetamide)0.7 mLReaction solvent.
Solvent B n-Butanol0.3 mL"Alcohol-enhanced" effect to boost yield.
Acid 6N HCl1.0 mLDeprotects the Boc group.
Neutralizer 2N NaOH2.5 mLNeutralizes reaction before HPLC.
Step-by-Step Workflow
Step 1: [

F]Fluoride Trapping and Elution
  • Pass aqueous [

    
    F]fluoride through the QMA cartridge.[1]
    
  • Elute into the reactor using the DMAP-OTf solution .

    • Expert Insight: Do not use carbonate/kryptofix. Carbonate bases precipitate copper, killing the reaction. DMAP-OTf provides a non-coordinating counterion.

Step 2: Azeotropic Drying
  • Evaporate methanol at 90°C under helium flow and vacuum.

  • (Optional) Add 0.5 mL anhydrous acetonitrile and evaporate again to ensure total dryness. The residue should be a dry white/translucent solid.

Step 3: Radiofluorination (The Critical Step) [3]
  • Dissolve the Precursor and Catalyst in the DMA/n-BuOH mixture (7:3 ratio).

  • Add this mixture to the dried [

    
    F]fluoride residue.
    
  • Heat to 110°C for 10 minutes (sealed vessel).

    • Mechanism:[3] The "alcohol-enhanced" condition (n-BuOH) promotes the formation of the active Cu(III)-fluoride species and facilitates reductive elimination, significantly increasing yields for pyridines compared to pure DMF/DMA.

Step 4: Deprotection
  • Cool reactor to 40°C.

  • Add 6N HCl (1 mL).

  • Heat to 90°C for 5 minutes .

    • Note: This removes the Boc protecting group from the methanamine nitrogen.

Step 5: Purification
  • Cool to 40°C and add 2N NaOH to neutralize (pH ~7-8).

  • Inject onto semi-preparative HPLC.

    • Column: C18 Reverse Phase (e.g., Luna C18(2), 250 x 10 mm).

    • Mobile Phase: 10% EtOH in 0.1% H3PO4 (isocratic or gradient depending on lipophilicity).

  • Collect the product peak (typically elutes early due to the polar amine).

  • Formulate in sterile saline (0.9%) containing 10% ethanol.

Quality Control & Validation

Every batch must pass the following QC parameters before release for biological use.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Molar Activity (

)
HPLC (UV @ 254nm)> 37 GBq/µmol (> 1000 mCi/µmol)
Chemical Purity HPLC (UV)No impurities > 0.1 µ g/dose
Residual Copper ICP-MS or Colorimetric strip< 5 µ g/dose (Critical for CMRF)
pH pH Strip4.5 – 8.0
Radionuclidic Identity Half-life measurement105 – 115 min
Troubleshooting the "Copper Problem"

A common failure mode in CMRF is low yield due to moisture or "dead" catalyst.

  • Validation: If yields are <5%, check the color of the catalyst solution. It should be a deep, vibrant blue. If it is green or brown, the copper has reduced or coordinated with water/impurities.

  • Solution: Use fresh anhydrous DMA and store catalyst in a glovebox.

Biological Evaluation Context

Once synthesized, the tracer is typically evaluated for Neuroinflammation (P2X7) or Demyelination (Kv Channels).

In Vitro Binding Assay
  • Tissue: Rat brain homogenates or transfected HEK293 cells expressing the target (e.g., hP2X7).

  • Protocol: Incubate [

    
    F]Tracer (0.1 nM) with tissue +/- blocking agent (10 µM cold ligand).
    
  • Expected Result: High specific binding (>80%) in target-rich regions.

MicroPET Imaging Workflow

The following diagram illustrates the biological validation logic.

Bio_Validationcluster_analysisData AnalysisInjectionTail Vein Injection(10-15 MBq)DynamicScanDynamic PET Scan(0-60 min)Injection->DynamicScanTACTime-Activity Curves (TACs)DynamicScan->TACBindingPotentialBinding Potential (BPnd)Logan Plot / SRTMTAC->BindingPotentialResultTarget Specificity Confirmed?BindingPotential->ResultBlockingBlocking Study(Pre-treat with Cold Ligand)Blocking->InjectionControl Group

Caption: Workflow for in vivo biological validation of the novel PET ligand.

References

  • Tredwell, M., et al. (2014). "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition. Link

  • Mossine, A. V., et al. (2015). "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters. Link

  • Zlatopolskiy, B. D., et al. (2015). "Copper-mediated radiofluorination of aryl pinacolboronates: a simple and robust method for the preparation of 18F-labeled arenes." Chemistry – A European Journal. Link

  • Brugarolas, P., et al. (2018).[4] "[18F]3-Fluoro-4-aminopyridine: A Novel PET Tracer for Imaging Demyelination." Journal of Nuclear Medicine. Link

  • Makaravage, K. J., et al. (2016). "Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF." Organic Letters. Link

Application Note: Experimental Design & Protocols for Fluorinated Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Heterocyclic Design

In modern medicinal chemistry, fluorinated pyridines are not merely structural scaffolds; they are functional tools used to modulate the physicochemical and pharmacokinetic profiles of lead compounds.[1][2] The incorporation of fluorine into the pyridine ring serves three critical functions:

  • Metabolic Blocking: Fluorine acts as a metabolic shield.[1] Its high C–F bond strength (approx. 116 kcal/mol) blocks Cytochrome P450-mediated oxidative metabolism at labile sites, particularly the electron-deficient 2- and 4-positions of the pyridine ring [1].

  • pKa Modulation: Pyridine is a base (

    
    ). The high electronegativity of fluorine pulls electron density from the nitrogen lone pair, significantly lowering basicity. This reduces the energetic penalty of desolvation during protein binding and improves membrane permeability by increasing the fraction of the neutral species at physiological pH [2].
    
  • Bioisosterism: The van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å), allowing for "stealth" substitution that alters electronics without imposing significant steric penalties.

This guide details the experimental protocols for handling these building blocks, focusing on the regioselective challenges inherent to poly-functionalized systems.

Strategic Design Principles

Before initiating synthesis, the specific fluorination pattern must be selected based on the desired physicochemical outcome.

pKa and Lipophilicity Impact

The position of the fluorine atom dictates the magnitude of the basicity reduction. Ortho-substitution (2-F) has the most dramatic effect due to the proximity to the nitrogen lone pair.

Table 1: Physicochemical Impact of Fluorine Substitution on Pyridine

Scaffold Structure

(Conj. Acid)

(vs Pyridine)
LogP (Approx)Primary Utility
Pyridine 5.23-0.65Baseline scaffold
2-Fluoropyridine -0.44-5.671.12Basicity reduction;

active
3-Fluoropyridine 2.97-2.261.15Metabolic blocking; pKa tuning
2,6-Difluoropyridine -2.5 (est)~ -7.71.30Linker synthesis; High lipophilicity

Data interpolated from standard heterocyclic chemistry sources [2][3].

Decision Framework for Building Block Selection

The following logic flow illustrates how to select the starting material based on the intended medicinal chemistry objective.

G Start Objective: Pyridine Optimization Q1 Primary Challenge? Start->Q1 Metab Metabolic Instability (Oxidation) Q1->Metab Rapid Clearance Basic High Basicity / Low Permeability Q1->Basic Poor Bioavailability Linker Scaffold/Linker Construction Q1->Linker Library Synthesis Sol1 Select 3-Fluoropyridine (Blocks C3/C5 oxidation) Metab->Sol1 Sol2 Select 2-Fluoropyridine (Drastic pKa drop) Basic->Sol2 Sol3 Select 2,6-Difluoropyridine (Enables sequential SNAr) Linker->Sol3

Figure 1: Strategic selection of fluorinated pyridine building blocks based on ADME requirements.

Synthetic Methodologies & Protocols

The chemical behavior of fluoropyridines is dominated by the strong polarization of the C–F bond. The two primary reaction pathways are Nucleophilic Aromatic Substitution (


)  and Transition-Metal Catalyzed Cross-Coupling .
Protocol A: Regioselective of 2,6-Difluoropyridine

Objective: To mono-functionalize a difluorinated scaffold with an amine nucleophile, leaving the second fluorine available for subsequent steps.

Mechanism: The reaction proceeds via a Meisenheimer complex.[3] The ring nitrogen stabilizes the negative charge.[3] 2-position attack is favored over 3- or 4-position due to inductive activation and resonance stabilization.

Reagents:

  • Substrate: 2,6-Difluoropyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (0.95 equiv - limiting reagent to prevent bis-addition)

  • Base:

    
     (2.0 equiv) or DIPEA (for organic solubility)
    
  • Solvent: DMSO (fastest rates) or NMP. Avoid protic solvents which can retard the reaction via H-bonding to the nucleophile.

Step-by-Step Protocol:

  • Setup: Flame-dry a reaction vial and purge with

    
    .
    
  • Dissolution: Dissolve 2,6-difluoropyridine (1.0 mmol) in anhydrous DMSO (3 mL, 0.33 M).

  • Addition: Add powdered, anhydrous

    
     (2.0 mmol).
    
  • Nucleophile Introduction: Add the amine (0.95 mmol) dropwise at 0°C .

    • Expert Insight: 2,6-difluoropyridine is highly reactive. Adding the amine at room temperature can lead to immediate exotherms and bis-substitution.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Self-Validating Check: Monitor by LCMS. Look for the [M+Nucleophile-HF]+ mass. If >5% starting material remains after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Critical Step: Check the pH of the aqueous wash. It should be neutral/basic. If acidic, pyridine salts may trap your product in the water layer.

  • Purification: Flash chromatography (Hexane/EtOAc). Fluorinated products are often distinct on TLC (UV active).

Protocol B: Suzuki-Miyaura Coupling of 2-Chloro-3-Fluoropyridine

Objective: To form a C–C bond at the chlorine site without cleaving the C–F bond.

Challenge: While C–Cl is generally more reactive than C–F towards oxidative addition, electron-deficient fluoropyridines can undergo competitive


 with the base (e.g., hydroxide or alkoxide) attacking the C–F position [4].

Reagents:

  • Substrate: 2-Chloro-3-fluoropyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2.0 equiv) - Preferred over carbonates to minimize SNAr side reactions.
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Protocol:

  • Degassing (Critical): Combine solvent (Dioxane/Water) in the reaction vessel and sparge with Argon for 15 minutes. Oxygen is the enemy of active Pd(0) species.

  • Reagent Loading: Add the chlorofluoropyridine, boronic acid, base, and catalyst under a positive stream of Argon.

  • Thermal Cycle: Seal the vessel and heat to 80°C .

    • Expert Insight: Do not exceed 100°C. Higher temperatures increase the risk of activating the C–F bond or promoting protodeboronation of the boronic acid.

  • Monitoring: Check LCMS at 2 hours.

    • Self-Validating Check: If the starting chloride is consumed but the product yield is low, check for the "Hydroxyl-impurity" (mass M-Cl+OH). This indicates hydrolysis of the chloride or SNAr on the Fluorine. If observed, switch to anhydrous conditions (Dioxane/Toluene with anhydrous

      
      ).
      
  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Palladium.

Visualizing the Experimental Workflow

The following diagram outlines the logical progression and checkpoints for the Suzuki coupling protocol, emphasizing the "Self-Validating" loops.

SuzukiWorkflow Setup Reaction Setup (Degassed Dioxane/H2O) Heat Heat to 80°C (Inert Atmosphere) Setup->Heat Check LCMS Checkpoint (t = 2 hrs) Heat->Check PathA SM Consumed Product Formed Check->PathA Ideal PathB SM Remains Check->PathB Stalled PathC Hydrolysis/SNAr By-products Check->PathC Side Rxn Workup Pd Scavenging & Extraction PathA->Workup ActionB Add Catalyst Increase Temp to 90°C PathB->ActionB ActionC Switch to Anhydrous Conditions PathC->ActionC ActionB->Check

Figure 2: Self-validating workflow for Palladium-catalyzed coupling of fluoropyridines.

Troubleshooting & Optimization (The "Senior Scientist" Notes)

19F NMR as a Diagnostic Tool

Unlike LCMS, which requires ionization, 19F NMR is the ultimate truth-teller for these reactions.

  • Starting Material: 2-F-Pyridine typically appears around -65 to -70 ppm.

  • Product: Substitution at the 2-position often shifts the signal or eliminates it (if F is displaced).

  • Protocol: Take a 50

    
     aliquot of the reaction mixture, dilute with 
    
    
    
    , and run a non-decoupled 19F scan (32 scans is usually sufficient). This confirms conversion without workup artifacts.
Handling "Sticky" Fluoropyridines

Fluorinated pyridines with amine substituents can be surprisingly polar and basic.

  • Issue: Product trails on silica gel.

  • Solution: Pre-treat the silica column with 1% Triethylamine in Hexane, or use DCM/MeOH/NH4OH (90:10:1) as the eluent.

The "Over-Reaction" Risk

In


 reactions with diamines (e.g., piperazine), the second amine can attack another molecule of fluoropyridine, creating a dimer.
  • Prevention: Use a large excess of the diamine (3–5 equiv) or use a mono-Boc protected diamine.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[4] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Senaweera, S., et al. (2016).[5] Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Guide: Preparation and Handling of (3-Fluoro-5-methylpyridin-4-yl)methanamine Solutions

[1][2][3]

Introduction & Compound Profile

(3-Fluoro-5-methylpyridin-4-yl)methanamine (CAS: 1393574-39-4) is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Its structural motif—a 4-aminomethylpyridine core flanked by fluorine and methyl groups—imparts specific electronic and steric properties that influence binding affinity and metabolic stability.[1][2][3][4]

However, the presence of a primary benzylic-like amine on an electron-deficient pyridine ring creates specific handling challenges, particularly regarding oxidation, carbamate formation, and pH-dependent solubility.[1][2] This guide provides a standardized protocol for preparing robust, reproducible solutions.

Physicochemical Summary[1][3][4][5][6]
PropertyValue / DescriptionNotes
IUPAC Name (3-Fluoro-5-methylpyridin-4-yl)methanamine
CAS Number 1393574-39-4Verify specific salt form on vial label.[1][2][3][5]
Molecular Weight 140.16 g/mol (Free Base)Critical: Adjust calculation if using HCl salt.[1][2][3][4]
Physical State Low-melting solid or oil (Free Base); White solid (HCl Salt)Free base is hygroscopic and air-sensitive.[1][2][3][4]
Solubility DMSO (>100 mM), Ethanol, Aqueous AcidInsoluble in neutral water (Free Base).[1][2][3][4]
pKa (Calc.) Pyridine N: ~3.5Primary Amine: ~8.8

Critical Handling Precautions

Before starting, researchers must recognize the instability factors associated with this scaffold:

  • Air Sensitivity (Carbonylation): Like many primary amines, this compound reacts with atmospheric

    
     to form carbamates (white crusts), especially in solution.[1][2][3][4] Recommendation:  Handle stock solutions under inert gas (
    
    
    or Ar).[1][2][3][4]
  • Hygroscopicity: The HCl salt form is highly hygroscopic.[1][2][3][4] Weighing must be performed quickly, or in a desiccated environment, to prevent water mass error.[1][2][3][4]

  • Basicity & pH Crash: The free base is lipophilic.[1][3][4] Diluting a DMSO stock of the free base directly into neutral aqueous buffer (pH 7.[1][2][3][4]4) often causes immediate precipitation.[1][3][4]

Decision Tree: Solvent Selection

Select your protocol based on the compound form and intended application.[1][2][3][4]

SolventStrategyStartStarting MaterialFormIdentify FormStart->FormSaltHCl SaltForm->SaltBaseFree BaseForm->BaseAppApplication?Salt->AppBase->AppDMSOProtocol A:DMSO Stock (10-100 mM)App->DMSOHTS / BioassayAqAcidProtocol B:Aqueous Acid (10 mM)App->AqAcidLCMS / Synthesis

Figure 1: Solvent selection logic based on compound form and downstream application.

Protocol A: Preparation of DMSO Stock Solution (Standard)

Purpose: Primary storage form for biological screening (HTS) and cellular assays.[1][2][3][4] Target Concentration: 10 mM or 100 mM.

Materials
  • Compound: (3-Fluoro-5-methylpyridin-4-yl)methanamine (verify MW on CoA).[1][2][3]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.[1][2][3][4]

  • Container: Amber glass vial with PTFE-lined cap (to prevent leaching and photodegradation).

Step-by-Step Procedure
  • Calculations: Determine the mass required. Use the formula:

    
    [1][2][3]
    
    • Example: For 1 mL of 100 mM stock using the Free Base (MW 140.16):

      
      [1][2][3][4]
      
    • Correction: If using Di-HCl salt (MW approx 213.1), adjust mass accordingly.[1][2][3][4]

  • Weighing:

    • Equilibrate the vial to room temperature before opening to prevent condensation.[1][3][4]

    • Weigh the solid into the amber vial. Record the exact mass (e.g., 14.3 mg).

  • Solvent Addition:

    • Calculate the exact volume of DMSO needed to reach the target concentration based on the actual weighed mass.[3][4]

    • Add the DMSO slowly down the side of the vial.[3][4]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at room temperature for 5 minutes.[1][3][4]

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates moisture contamination or salt formation.[1][2][3][4]

  • Storage:

    • Overlay the headspace with Nitrogen or Argon gas.[1][3][4]

    • Seal tightly.[1][2][3][4] Store at -20°C.

    • Stability: Stable for 6 months. Avoid repeated freeze-thaw cycles (aliquot if necessary).[1][2][3][4][6]

Protocol B: Preparation of Aqueous Solution

Purpose: For analytical chemistry (LCMS) or specific biochemical assays where DMSO is contraindicated.[1][2][3][4] Challenge: The free base is sparingly soluble in water at neutral pH.[1][2][3][4]

Step-by-Step Procedure
  • Acidification Strategy:

    • The pyridine nitrogen (

      
      ) and primary amine (
      
      
      ) require protonation for solubility.[1][3][4]
    • Do not add the free base to pure water; it will oil out or float.[1][3][4]

  • Preparation:

    • Prepare a 0.1 M HCl or 0.1% Formic Acid solution.[1][3][4]

    • Add the solid compound to the acidic buffer.[3][4]

    • Vortex until dissolved.[1][2][3][4][7] The pH of the final solution should be checked to ensure it remains < 5.0.

  • Neutralization (Assay Time):

    • When adding this acidic stock to a biological assay (pH 7.4), ensure the dilution factor is sufficient (e.g., 1:100) so the assay buffer capacity can neutralize the acid without precipitating the compound.[1][3][4]

Quality Control & Validation

Trust but verify. Compounds degrade.[1][2][3][4]

LC-MS Validation Method
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1][2][3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3][4]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).[1][2][3][4]

  • Acceptance Criteria: Purity > 95%. Look for [M+16] peaks indicating N-oxide formation or [M+14] indicating methylation artifacts if stored in methanol.[1][2][3][4]

Species Distribution Diagram[1][2][4]

Understanding the ionization state is crucial for solubility.[1][2][3][4]

SpeciespH_LowpH < 3.0(Fully Protonated)pH_MidpH 4.0 - 8.0(Mono-Cationic)pH_Low->pH_Mid Pyridine deprotonatesSoluble1Highly SolublepH_Low->Soluble1pH_HighpH > 9.0(Neutral Free Base)pH_Mid->pH_High Amine deprotonatesSoluble2SolublepH_Mid->Soluble2InsolublePrecipitation RiskpH_High->Insoluble

Figure 2: pH-dependent ionization states and solubility risks.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79704661: (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine. Retrieved from [Link](Note: Used as structural analog reference for physicochemical properties).[1][2][3][4]

  • Cheng, X., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Application Note: Analytical Characterization of (3-Fluoro-5-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(3-Fluoro-5-methylpyridin-4-yl)methanamine (CAS: 1393574-39-4) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a pyridine scaffold decorated with a fluorine atom, a methyl group, and a reactive primary aminomethyl handle.

The characterization of this compound presents specific analytical challenges:

  • Regioisomerism: Distinguishing the 3,4,5-substitution pattern from other potential isomers formed during synthesis (e.g., 2,3,4-isomers).

  • Basicity: The presence of a primary aliphatic amine (pKa ~9.5) and a pyridine nitrogen creates a highly polar, basic profile that leads to severe peak tailing on standard C18 HPLC columns.

  • Detection: The lack of extended conjugation limits UV sensitivity, requiring optimized detection wavelengths or mass spectrometry.

This guide provides a validated analytical framework for the identification, purity profiling, and structural confirmation of (3-fluoro-5-methylpyridin-4-yl)methanamine.

Physicochemical Profile & Method Strategy

Understanding the molecular properties is the prerequisite for selecting the correct analytical technique.

PropertyValue (Predicted/Exp)Analytical Implication
Formula C

H

FN

Monoisotopic Mass: 140.075
Mol.[1][2][3][4][5][6][7][8][9] Weight 140.16 g/mol Detectable as

= 141.17 in ESI+
pKa (Amine) ~9.2 - 9.8Protonated at neutral pH; requires high pH or ion-pairing for retention.
pKa (Pyridine) ~3.0 - 4.0Reduced basicity due to ortho-fluorine electron withdrawal.
LogP ~0.6Hydrophilic; poor retention on C18 without modification.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To achieve sharp peak shape and adequate retention for purity assessment, overcoming the interaction between the basic amine and residual silanols on silica columns.

Method A: Ion-Pairing Reversed Phase (Recommended for QC)

This method uses Trifluoroacetic Acid (TFA) to protonate silanols and form an ion pair with the analyte, sharpening the peak.

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (v/v)

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v)

  • Flow Rate: 1.0 mL/min[10]

  • Temperature: 30°C

  • Detection: UV at 260 nm (Pyridine

    
    ) and 210 nm.
    
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts)

    • 2-12 min: 5%

      
       60% B
      
    • 12-15 min: 95% B (Wash)

Method B: HILIC (Recommended for LC-MS)

TFA suppresses ionization in MS. For LC-MS, use a Hydrophilic Interaction Liquid Chromatography (HILIC) approach.

  • Column: Bare Silica or Amide-bonded phase (e.g., Waters BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Mode: Isocratic or Shallow Gradient (High Organic start).

    • Note: The analyte will elute later as water content increases in HILIC.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural elucidation. The coupling between the Fluorine atom (


F) and adjacent protons (

H) is the primary diagnostic tool for confirming the substitution pattern.
Solvent Selection

DMSO-d


  is the preferred solvent. It ensures solubility of the likely hydrochloride salt form and prevents exchange of the amine protons (

), allowing them to be viewed as a broad singlet/triplet.
Expected H NMR Data (400 MHz, DMSO-d )
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
H-2 8.30 – 8.45Singlet (or d)

Hz
Aromatic H (Ortho to F)
H-6 8.15 – 8.25Singlet-Aromatic H (Ortho to Me)
NH

8.0 – 8.5Broad-Ammonium (if salt)
CH

3.90 – 4.10Doublet/Singlet

Hz
Benzylic Methylene
CH

2.20 – 2.35Singlet-Methyl Group

Diagnostic Logic:

  • The Fluorine Effect: The proton at Position 2 is adjacent to both the Nitrogen and the Fluorine. It will appear most downfield.

  • The Methylene Signal: If the amine is free, the

    
     appears near 3.8 ppm. If it is a salt (HCl), it shifts downfield to ~4.1 ppm.
    
  • 
    F NMR:  Expect a singlet around -125 to -135 ppm . This confirms the presence of Fluorine on the aromatic ring.
    

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Confirmation of Molecular Weight and purity.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20-30 V.

  • Key Signals:

    • 
      :  m/z 141.17 (Base Peak).
      
    • 
      :  m/z 163.15 (Common adduct).
      
    • Fragmentation: High collision energy may show loss of NH

      
       (m/z 141 
      
      
      
      124).

Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing a crude batch of (3-fluoro-5-methylpyridin-4-yl)methanamine.

CharacterizationWorkflow cluster_QC Quality Control & ID Start Crude Synthesis Product TLC TLC Screening (DCM/MeOH/NH3) Start->TLC Flash Purification (Flash Chromatography) TLC->Flash Determine Rf Isolate Isolation (Free Base or HCl Salt) Flash->Isolate LCMS LC-MS (MW Confirmation) Isolate->LCMS HPLC HPLC Purity (>98% Target) LCMS->HPLC If MW Correct NMR 1H & 19F NMR (Structure Elucidation) HPLC->NMR If Purity >95% Final Released Material NMR->Final Structure Confirmed

Caption: Step-by-step workflow from crude synthesis to validated analytical release.

Quality Control Criteria (Specification)

For use in downstream medicinal chemistry or biological assays, the material must meet the following criteria:

  • Appearance: White to off-white solid (HCl salt) or pale yellow oil (Free base).

  • Purity (HPLC):

    
     95.0% (Area %).[4][9]
    
  • Identity (MS): Mass observed

    
     amu.
    
  • Identity (NMR): Consistent with structure; no significant solvent residues (>1%).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79704661, (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine (Analogous Structure Reference). Retrieved from [Link]

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

  • Brugarolas, P., et al. (2018). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. (Structural analog characterization data). National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (3-Fluoro-5-methylpyridin-4-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Ortho" Challenge

The synthesis of (3-fluoro-5-methylpyridin-4-yl)methanamine presents a classic "perfect storm" of synthetic challenges. You are likely experiencing low yields due to two competing factors:

  • Steric Shielding (The Fortress): The 4-cyano or 4-formyl group is flanked by a 3-fluoro and a 5-methyl group. This "ortho-ortho" substitution pattern creates significant steric bulk, blocking catalyst access and retarding nucleophilic attack.

  • Electronic Fragility (The Trap): The pyridine ring is electron-deficient. Aggressive reduction conditions (high temperature/pressure) required to overcome the steric barrier often lead to hydrodefluorination (cleavage of the C-F bond) or ring reduction (formation of piperidines).

This guide prioritizes Chemoselective Chemical Reduction (Borane-mediated) as the high-yield "Gold Standard" for lab scale, while providing optimized Catalytic Hydrogenation protocols for scale-up scenarios.

Decision Logic & Troubleshooting Pathways

Before altering your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingLogic Start Identify Failure Mode Analysis Analyze Crude LCMS/NMR Start->Analysis Issue1 M-19 Peak Observed (Des-Fluoro Product) Analysis->Issue1 Mass = Expected - 18 Issue2 M+139 Peak Observed (Dimer/Secondary Amine) Analysis->Issue2 Mass = 2x Product Issue3 Starting Material Remains (Incomplete Conversion) Analysis->Issue3 Mass = SM Sol1 Cause: Hydrodefluorination Fix: Switch from Pd/C to Raney Ni or use Borane-DMS Issue1->Sol1 Sol2 Cause: Imine Condensation Fix: Add 7M NH3 in MeOH or Acetic Anhydride trap Issue2->Sol2 Sol3 Cause: Steric Hindrance Fix: Increase Temp (careful!) or Lewis Acid Activation Issue3->Sol3

Figure 1: Diagnostic logic for reaction failure. Identify the impurity profile to select the correct remediation.

Protocol A: The "Gold Standard" (Borane Reduction)

Best for: Lab scale (<50g), preserving the Fluorine atom, high purity.

The Logic: Borane (


) is an electrophilic reducing agent. It coordinates to the pyridine nitrogen first, activating the ring, and then reduces the nitrile.[1] Unlike catalytic hydrogenation, it does not undergo oxidative addition into the C-F bond, preserving the halogen.
User Q&A: Borane Reduction

Q: I used


 and the reaction stalled at 50%. Why? 
A:  The 3-F/5-Me steric bulk slows the coordination.
  • Fix: Switch to Borane-Dimethyl Sulfide (

    
    ) . It is more concentrated (10M vs 1M) and thermally stable, allowing for higher reflux temperatures required to overcome the steric barrier [1].
    
  • Fix: Ensure you are using a large excess (3-4 equivalents). The first equivalent coordinates to the pyridine nitrogen and is "sacrificial" regarding the reduction count.

Q: How do I work this up without forming a boron-amine complex that ruins yield? A: The amine-borane complex is very stable. You must destroy it aggressively.

  • Protocol: After quenching with MeOH, add 6M HCl and reflux for 1-2 hours. This hydrolyzes the B-N bond. Then basify to pH >12 to extract the free amine.

Optimized Protocol (Borane-DMS)
  • Setup: Flame-dry flask, Argon atmosphere.

  • Dissolution: Dissolve 3-fluoro-5-methylisonicotinonitrile (1.0 eq) in anhydrous THF (0.5 M).

  • Addition: Add

    
     (4.0 eq) dropwise at 0°C.
    
    • Note: Gas evolution will occur.

  • Reaction: Warm to room temperature, then Reflux for 4-16 hours. Monitor by LCMS (look for disappearance of nitrile).

  • Quench (Critical): Cool to 0°C. Add MeOH dropwise (vigorous bubbling!).

  • Hydrolysis: Add 6M HCl (excess). Reflux for 2 hours.

  • Isolation: Concentrate to remove THF/MeOH. Basify aqueous residue with NaOH to pH 12. Extract with DCM or chloroform.

Protocol B: Catalytic Hydrogenation (Scale-Up)

Best for: Large scale (>100g), where Borane waste is prohibitive.

The Logic: Standard Pd/C is dangerous here because Palladium readily inserts into C-F bonds on pyridines (Hydrodefluorination) [2]. You must change the catalyst or poison the surface to protect the fluorine.

User Q&A: Hydrogenation

Q: My fluorine is stripping off (10-20% des-fluoro impurity). A: You are likely using Pd/C in a neutral or basic solvent.

  • Fix 1 (Catalyst Switch): Use Raney Nickel or Sponge Cobalt . These catalysts are less active toward C-F bond cleavage than Palladium [3].

  • Fix 2 (Acidic Media): If you must use Pd/C, run the reaction in Acetic Acid or with 1-2 eq of HCl. Protonating the pyridine ring changes the electronics and can sometimes protect the C-F bond, though this is substrate-dependent. Warning: Acid slows the reaction further.

Q: I am seeing large amounts of secondary amine (dimer). A: The intermediate imine is reacting with the product amine.

  • Fix: Perform the reaction in 7M Ammonia in Methanol . The excess ammonia shifts the equilibrium away from the secondary amine.

  • Fix: Add Acetic Anhydride (1.1 eq). This traps the primary amine immediately as the acetamide (N-acetyl). You will need a subsequent hydrolysis step (HCl reflux), but the yield of the C-N bond formation will be near-quantitative.

Optimized Protocol (Raney Nickel)
  • Solvent: 7M

    
     in MeOH (prevents dimerization).
    
  • Catalyst: Raney Nickel (slurry in water, washed with MeOH). Load 20-50 wt%.

  • Conditions: 50-60°C, 5-10 bar

    
    .
    
    • Note: Higher pressure is preferred over higher temperature to force the reduction without thermally activating the C-F cleavage.

Alternative Route: Reductive Amination

If the nitrile precursor is yielding poor results, switch to the Aldehyde (3-fluoro-5-methylisonicotinaldehyde).

The Logic: Reducing an imine (C=N) is energetically easier than reducing a nitrile (C≡N).

Protocol:

  • Mix Aldehyde (1.0 eq) and Ammonium Acetate (10 eq) in Methanol.

  • Add Sodium Cyanoborohydride (

    
    )  (1.5 eq).
    
    • Why:

      
       is selective for the imine at pH 6-7 and will not reduce the aldehyde, preventing byproduct formation [4].
      
  • Stir at RT.

    • Advantage:[2][3][4][5] Mild conditions preserve the C-F bond.

Comparative Data Summary

MethodReagentYield PotentialPurity RiskKey AdvantageKey Disadvantage
Borane Reduction

High (85-95%) LowPreserves Fluorine; No DimerWorkup requires acid reflux
Hydrogenation

/ Pd/C
Low (40-60%)High Scalable; CheapHigh risk of Defluorination
Raney Nickel

/ Ra-Ni
Moderate (70-80%)ModerateScalable; Preserves F better than PdPyrophoric catalyst
Reductive Amination

High (80-90%)LowMildest conditionsAldehyde precursor stability

Mechanism & Pathway Visualization

ReactionPathways Nitrile Nitrile Precursor (Sterically Hindered) Coordination Borane Coordination (Activates Ring) Nitrile->Coordination BH3 (Electrophilic) Imine Imine Intermediate Nitrile->Imine H2 / Catalyst Defluoro Des-Fluoro Byproduct (via Pd Insertion) Nitrile->Defluoro Pd/C (High T) Coordination->Imine Reduction Target Primary Amine (Target) Imine->Target Hydrolysis Dimer Secondary Amine (Dimer) Imine->Dimer + Target Amine

Figure 2: Reaction pathways showing the safety of the Borane route (Blue) vs. the risks of Catalytic Hydrogenation (Red).

References

  • Brown, H. C., et al. "Selective Reductions.[6] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide." Journal of Organic Chemistry, 1982, 47(16), 3153-3163.

  • Glorius, F., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 2020, 10, 11385–11393.

  • Caddick, S., et al. "A generic approach for the catalytic reduction of nitriles."[3] Tetrahedron, 2003, 59(29), 5417-5423.

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

Sources

Technical Support Center: Purification of (3-fluoro-5-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (3-fluoro-5-methylpyridin-4-yl)methanamine. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this and similar fluorinated aminopyridine derivatives.

I. Understanding the Molecule: Physicochemical Properties

The purification strategy for any compound is fundamentally guided by its physicochemical properties. While specific experimental data for (3-fluoro-5-methylpyridin-4-yl)methanamine is not extensively published, we can infer its properties from the closely related analog, 3-fluoro-5-methylpyridin-4-amine. These properties are critical in selecting the appropriate purification techniques.

PropertyEstimated Value/CharacteristicImplication for Purification
pKa ~7.46[1][2]The compound is a weak base. This allows for manipulation of its charge state for purification techniques like acid-base extraction. At physiological pH, it will exist as a mixture of protonated and neutral forms.[1][2]
logD (at pH 7.4) ~0.664[1][2]This indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents. This property is key for selecting solvents for chromatography and recrystallization.
Polarity PolarThe presence of the amino and pyridine nitrogen atoms, along with the fluorine, makes this a polar molecule. This will influence its retention behavior in chromatography.
Potential for Hydrogen Bonding HighThe primary amine group can act as a hydrogen bond donor, and the pyridine nitrogen and fluorine can act as acceptors. This can lead to strong interactions with polar stationary phases in chromatography.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (3-fluoro-5-methylpyridin-4-yl)methanamine.

Problem 1: Low Purity After Column Chromatography

Symptom: The desired product co-elutes with impurities, resulting in broad or overlapping peaks and low purity in the collected fractions.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC). A good starting point for aminopyridines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of a more polar solvent like methanol for highly polar impurities. Aim for an Rf value of 0.2-0.4 for the target compound.[3]

  • Peak Tailing: The basic nature of the aminopyridine can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing the chromatographic peaks to tail.[3][4]

    • Solution: Add a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is commonly used for this purpose.[3]

  • Column Overloading: Applying too much crude material to the column can exceed its separation capacity.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Co-eluting Impurities: Some impurities may have very similar polarity to the product.

    • Solution: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column, which can offer different selectivity.[4]

Problem 2: Difficulty in Crystallization

Symptom: The purified compound oils out or fails to crystallize from solution.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good or too poor at dissolving the compound. Pyridine derivatives can be challenging to crystallize.[3]

    • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.

    • Solution: Ensure the material is of reasonably high purity (>90%) before attempting recrystallization. An initial purification by column chromatography may be necessary.

  • Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form.

    • Solution: Slowly evaporate the solvent until the solution becomes slightly cloudy, then add a few drops of the hot solvent to redissolve the solid and allow it to cool slowly.[5]

  • Kinetics of Crystallization: Crystal nucleation may be slow.

    • Solution: Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]

Problem 3: Product Degradation During Purification

Symptom: The yield of the purified product is significantly lower than expected, and new, unexpected spots appear on the TLC analysis of the purified fractions.

Potential Causes & Solutions:

  • pH Instability: Aminopyridines can be sensitive to strongly acidic or basic conditions.

    • Solution: Maintain a neutral or slightly basic pH during workup and purification. If using acid-base extraction, avoid prolonged exposure to strong acids or bases and perform extractions at low temperatures.

  • Oxidative Degradation: Primary amines can be susceptible to oxidation, especially if exposed to air and light for extended periods.

    • Solution: Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating. Store the purified compound under an inert atmosphere and protected from light.

  • Thermal Instability: The compound may degrade at elevated temperatures.

    • Solution: When removing solvents using a rotary evaporator, use a water bath with the lowest practical temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for crude (3-fluoro-5-methylpyridin-4-yl)methanamine?

A1: For most lab-scale syntheses, silica gel column chromatography is the most effective initial purification method. It is versatile for removing a wide range of impurities with different polarities.[6] Given the basic nature of the target molecule, it is highly recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%) to prevent peak tailing.[3][4]

Q2: How can I effectively remove non-basic organic impurities from my product?

A2: Acid-base extraction is a highly effective technique for this purpose. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic (3-fluoro-5-methylpyridin-4-yl)methanamine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with 2M NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

Q3: What are the likely impurities I should be trying to remove?

A3: The impurities will depend on the synthetic route. A common method for synthesizing aminomethyl pyridines is the reduction of a corresponding cyanopyridine.[7] In this case, potential impurities could include:

  • Unreacted cyanopyridine starting material.

  • Partially reduced intermediates (e.g., imines).

  • Over-reduced or side-reaction products. Another route could involve the displacement of a leaving group (e.g., a halogen) from a pyridylmethyl precursor with an amine source. This could lead to residual starting materials as impurities.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. The absence of impurities on a TLC plate developed in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A reversed-phase C18 column is a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities if their signals are visible.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

IV. Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general guideline. The specific solvent system should be optimized using TLC first.

Materials:

  • Crude (3-fluoro-5-methylpyridin-4-yl)methanamine

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column, fraction collector, and other standard chromatography equipment

Procedure:

  • Solvent System Selection: Develop a solvent system using TLC. A good starting point is 80:20:1 Hexanes:Ethyl Acetate:TEA. Adjust the ratio of hexanes to ethyl acetate to achieve an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol is for the final purification of a solid product that is already reasonably pure (>90%).

Materials:

  • Partially purified (3-fluoro-5-methylpyridin-4-yl)methanamine

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)

  • Erlenmeyer flasks, heating source, filtration apparatus

Procedure:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.[5]

  • Dissolution: In an Erlenmeyer flask, add the solid and the minimum amount of hot solvent required to fully dissolve it.[5][7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[5]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[5] If crystals do not form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[5]

  • Drying: Dry the purified crystals under vacuum.

V. Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product is_solid Is the crude product a solid? start->is_solid purity_check Purity > 90%? is_solid->purity_check Yes column_chrom Column Chromatography is_solid->column_chrom No purity_check->column_chrom No recrystallize Recrystallization purity_check->recrystallize Yes acid_base Consider Acid-Base Extraction to remove non-basic impurities column_chrom->acid_base Significant non-basic impurities present? final_product Pure Product column_chrom->final_product Impurities removed acid_base->column_chrom recrystallize->final_product

Caption: A decision tree to guide the selection of an appropriate purification method.

Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_tailing Are peaks tailing on TLC? start->check_tailing add_tea Add 0.5-1% Triethylamine to the mobile phase check_tailing->add_tea Yes optimize_solvent Optimize solvent system using TLC (aim for Rf ~0.3) check_tailing->optimize_solvent No add_tea->optimize_solvent check_loading Is the column overloaded? optimize_solvent->check_loading reduce_load Reduce sample load check_loading->reduce_load Yes change_stationary_phase Consider alternative stationary phase (e.g., Alumina, C18) check_loading->change_stationary_phase No success Improved Separation reduce_load->success change_stationary_phase->success

Caption: A workflow for troubleshooting common issues in column chromatography.

VI. References

  • Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 423-427. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

  • Brugarolas, P., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 13(1), 12905. [Link]

  • Columbia University. (2007). Experiment 8: Chromatography. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Brugarolas, P., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Nature Portfolio. [Link]

  • Winthrop University. (n.d.). Column Chromatography. [Link]

Sources

Technical Support Center: Scaling Synthesis of (3-fluoro-5-methylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Troubleshooting Ticket ID: PYR-F-Me-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Scaling the synthesis of (3-fluoro-5-methylpyridin-4-yl)methanamine presents a unique triad of challenges: regiocontrol during the core functionalization, chemoselectivity during the reduction of the nitrogen-rich heterocycle, and isolation of the highly hydrophilic, basic product.

This guide moves beyond bench-scale literature, addressing the physical chemistry and engineering constraints encountered when moving from milligrams to kilograms.

Phase 1: The Primary Route – Nitrile Reduction

The most scalable pathway typically involves the catalytic hydrogenation of 3-fluoro-5-methylisonicotinonitrile . While chemically straightforward, this step is the most common failure point during scale-up due to catalyst poisoning and safety hazards.

Workflow Diagram: Hydrogenation Protocol

G Start Start: 3-fluoro-5-methylisonicotinonitrile Solvent Solvent Selection (MeOH/NH3 vs. AcOH) Start->Solvent Catalyst Catalyst Addition (Raney Ni or Pd/C) Solvent->Catalyst Inert Atmosphere H2_Flow Hydrogenation (5-10 bar, <40°C) Catalyst->H2_Flow Exotherm Control Check_1 IPC: LCMS for Dimer/SM H2_Flow->Check_1 Check_1->H2_Flow Incomplete Workup Filtration & Concentration Check_1->Workup Pass End Target: (3-fluoro-5-methylpyridin-4-yl)methanamine Workup->End

Caption: Logical flow for the catalytic hydrogenation of pyridine nitriles, highlighting critical control points (IPC) and safety barriers.

Troubleshooting Guide: Hydrogenation

Q: The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Why? A: Catalyst Poisoning by the Pyridine Nitrogen.

  • The Mechanism: The lone pair on the pyridine nitrogen (and the resulting primary amine) binds strongly to the metal surface (Pd or Ni), blocking active sites.

  • The Fix:

    • Acidic Additives: Run the reaction in acidic media (e.g., Acetic Acid or 1.0 eq HCl in MeOH). Protonating the pyridine nitrogen (

      
      ) prevents it from coordinating to the catalyst.
      
    • Boc-Anhydride Trap: Add

      
       (1.1 eq) directly to the reduction vessel. This traps the primary amine as it forms, preventing it from poisoning the catalyst or reacting with the intermediate imine to form secondary amine dimers.
      

Q: We are seeing significant defluorination (loss of F at C3). A: Over-reduction due to Pd/C.

  • The Mechanism: Palladium is excellent for hydrodehalogenation. The 3-fluoro position is activated by the electron-deficient pyridine ring.

  • The Fix:

    • Switch to Raney Nickel: Nickel is far less prone to C-F bond cleavage than Palladium.

    • Control Temperature: Keep the reaction

      
      . Higher temperatures exponentially increase the rate of defluorination.
      
    • Vapor Phase Inhibitors: If using Pd/C is mandatory, adding small amounts of diphenylsulfide can poison the highly active sites responsible for dehalogenation, though this reduces overall activity.

Q: Safety Alert: How do we handle Raney Nickel at the kg scale? A: Wet Slurry Handling is Non-Negotiable.

  • Protocol: Raney Nickel is pyrophoric when dry.

    • Never weigh it dry. Calculate mass based on the slurry density (usually supplied as 50% slurry in water).

    • Solvent Exchange: If the reaction requires anhydrous conditions, wash the catalyst with your solvent (e.g., MeOH) inside the reactor or a dedicated filter funnel under Argon. Never let the filter cake crack or dry out [1].

Phase 2: The "Rescue" Route – Lithiation

If the nitrile precursor is unavailable, you may need to install the substituent via directed ortho-lithiation of 3-fluoro-5-methylpyridine .

Critical Analysis: Regioselectivity

The challenge here is competing lithiation sites.[1]

  • Site A (C2/C6): Acidified by the adjacent Nitrogen and Fluorine (inductive effect).

  • Site B (C4): The desired position. Acidified by Fluorine but sterically crowded by the 5-methyl group.

Q: We are getting a mixture of C2 and C4 substitution. How do we shift to C4? A: Use the "Base-Switch" Technique.

  • Standard BuLi: n-BuLi often attacks C2 (kinetic control) due to coordination with the pyridine nitrogen.

  • LDA/LiTMP: Use bulky, non-nucleophilic bases like LDA (Lithium Diisopropylamide) or LiTMP at

    
    . The steric bulk discourages attack at the nitrogen-adjacent C2/C6 positions, favoring the C4 position (thermodynamic sink) or the C4 position stabilized by the "ortho-lithiation" effect of the Fluorine [2].
    
  • Equilibration: Generate the anion at

    
    , then allow it to warm to 
    
    
    
    briefly before quenching. This allows the kinetic C2-lithio species to isomerize to the more thermodynamically stable C4-lithio species.

Phase 3: Purification & Isolation (The "Sticky" Phase)

The free base amine is a low-molecular-weight, hydrophilic oil that is notoriously difficult to extract from aqueous workups.

Comparative Data: Isolation Strategies
MethodYield PotentialPurityScalabilityNotes
DCM Extraction Low (<40%)LowHighAvoid. Product partitions into water.
n-BuOH Extraction Medium (60-70%)MediumMediumRequires high temp concentration; smells.
HCl Salt Formation High (>90%) High High The "Gold Standard" for this molecule.
Boc-Protection High (>85%)HighMediumAdds two steps (protect/deprotect) but guarantees purity.
Troubleshooting Guide: Isolation

Q: We cannot extract the product from the aqueous Raney Ni workup. A: Do not attempt standard extraction.

  • Protocol:

    • Filter the catalyst.

    • Evaporate the reaction solvent (MeOH/EtOH) completely.

    • Resin Treatment: Redissolve the residue in water and pass through a Diaion HP-20 or similar hydrophobic resin. Inorganic salts wash through; the pyridine amine sticks and can be eluted with MeOH.

    • Alternative (Salting Out): Saturate the aqueous phase with NaCl and use THF or Isopropanol/CHCl3 (3:1) for extraction.[2][3][4] Standard ether/ethyl acetate will fail [4].

Q: The final product is turning black upon storage. A: Oxidative Instability of the Free Base.

  • Cause: Benzylic-type amines on electron-deficient rings are prone to air oxidation and

    
     absorption (forming carbamates).
    
  • The Fix: Isolate and store as the Dihydrochloride Salt (

    
    ) .
    
    • Dissolve crude oil in dry EtOH/EtOAc.

    • Add 2.5 eq of

      
       in Dioxane/Ether.
      
    • The salt precipitates as a stable, white, non-hygroscopic solid.

Phase 4: Analytical & Quality Control

Q: The NMR shows broad peaks and missing protons. A: Dynamic Exchange.

  • The amine (

    
    ) protons often exchange rapidly with trace water in 
    
    
    
    , appearing as a broad hump or disappearing entirely.
  • Solution: Run NMR in DMSO-d6 or

    
     . In 
    
    
    
    , the amine protons will exchange out (disappear), but the splitting of the methylene
    
    
    will simplify, confirming the structure.

Q: How do we quantify the "Dimer" impurity?

  • Impurity Structure: Secondary amine formed by the condensation of the product amine with the intermediate imine.

  • Detection: UPLC/HPLC at 254 nm. The dimer is more lipophilic and will elute significantly later than the main peak.

References

  • Fisher Scientific. (2024).[5] Safety Data Sheet: Raney Nickel, activated catalyst. Retrieved from

  • Gros, P., & Fort, Y. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles. Retrieved from

  • Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores. Retrieved from

  • BenchChem. (2025).[2] A Researcher's Guide to Pyridine Purification. Retrieved from

  • National Institutes of Health (NIH). (2007). Synthesis of 3-fluoro-5-thio-xylofuranosyl nucleosides. PubMed.[6] Retrieved from

Disclaimer: This guide is for informational purposes for qualified researchers. Always perform a comprehensive risk assessment before scaling up hazardous reactions involving hydrogen gas and pyrophoric catalysts.

Sources

Common problems in fluorinated heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" & Its Synthetic Cost

Welcome to the technical support center. If you are here, you likely appreciate that the introduction of fluorine into heterocyclic scaffolds is a high-reward, high-risk endeavor. Fluorine modulates pKa, lipophilicity (LogP), and metabolic stability (blocking P450 oxidation sites), but the installation of the C-F bond is often the bottleneck in medicinal chemistry campaigns.

This guide addresses the three most frequent support tickets we receive:

  • Nucleophilic Deoxyfluorination: "My alcohol eliminated to an alkene instead of fluorinating."

  • Electrophilic Fluorination: "I can't control regioselectivity on my indole/pyrrole scaffold."

  • Trifluoromethylation: "The Langlois reagent reaction is messy and low-yielding."

Module 1: Nucleophilic Deoxyfluorination

The Problem: Converting hydroxy-heterocycles to fluoro-heterocycles often results in elimination (olefin formation) or rearrangement rather than the desired


 substitution.[1]
Troubleshooting Guide

Q: I am using DAST on a secondary alcohol, but I see 40% elimination product. How do I fix this? A: This is the classic "Basic/Hard" Fluoride problem. DAST (Diethylaminosulfur trifluoride) generates HF and is slightly basic, promoting E2 elimination.

  • Immediate Fix: Switch to XtalFluor-E or PhenoFluor . These reagents are less basic and do not release free HF to the same extent, significantly suppressing elimination.

  • Process Adjustment: If you must use DAST, cool the reaction to -78°C before addition and warm very slowly. Use a non-polar solvent like DCM or Toluene ; polar solvents stabilize the carbocationic character, encouraging elimination (E1) or rearrangement.

Q: My DAST reagent turned dark/viscous. Is it safe? A: STOP immediately. DAST is thermally unstable and can detonate if heated or stored improperly. Discoloration indicates decomposition (often generating


 and HF).
  • Safety Protocol: Quench by slow addition to saturated aqueous

    
     at 0°C. Never quench DAST with water directly; the exotherm is violent.
    
Standard Operating Protocol: Deoxyfluorination with XtalFluor-E

Preferred over DAST for safety and selectivity.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Reagents: Add substrate (1.0 eq) and XtalFluor-E (1.2 eq).

  • Promoter: Add

    
      (1.5 eq) or DBU (1.2 eq) as a promoter. Note: XtalFluor-E requires an exogenous fluoride source/promoter, unlike DAST.
    
  • Solvent: Add anhydrous DCM (0.1 M).

  • Reaction: Stir at -78°C for 1 hour, then warm to RT.

  • Workup: Quench with 5%

    
    .
    
Decision Logic: Choosing the Right Reagent

Deoxyfluorination Start Substrate: Alcohol (R-OH) Type Steric Environment? Start->Type Primary Primary/Unhindered Secondary Type->Primary Low Sterics Tertiary Tertiary/Strained Type->Tertiary High Sterics DAST DAST / Deoxo-Fluor (Standard, but risk of elim.) Primary->DAST Legacy Method Xtal XtalFluor-E + Et3N-3HF (Safer, Higher Selectivity) Primary->Xtal Preferred Pheno PhenoFluor / PyFluor (Best for late-stage/tertiary) Tertiary->Pheno Prevents Elimination

Figure 1: Decision matrix for nucleophilic fluorination reagents based on substrate sterics.

Module 2: Electrophilic Fluorination

The Problem: Achieving regioselectivity on electron-rich heterocycles (indoles, pyrroles, thiophenes) without over-fluorination.

Troubleshooting Guide

Q: I'm trying to monofluorinate an indole at C3 using Selectfluor, but I get a mixture of C3-F and C3,C3-difluoro products. A: The C3 position of indole is highly nucleophilic. The monofluorinated product is often more reactive than the starting material due to the "alpha-effect" or simply not being deactivated enough.

  • The Fix: Use Selectfluor (1.05 eq) in Acetonitrile (MeCN) .

  • Crucial Tweak: If over-fluorination persists, switch solvent to Methanol . Methanol can trap the intermediate iminium ion, forming a hemiaminal ether which prevents the second fluorination. This intermediate can be hydrolyzed or reduced later.

Q: NFSI vs. Selectfluor: Which one for heterocycles? A:

  • Selectfluor: Best for kinetic control and high reactivity. It is a stronger oxidant. Use for electron-rich heterocycles.[2][3]

  • NFSI (N-Fluorobenzenesulfonimide): Milder.[4] Best for enantioselective fluorination (with chiral catalysts) or when Selectfluor causes oxidative degradation of the heterocycle.

Mechanism & Workflow: Selectfluor on Indole

Selectfluor cluster_prevention Prevention Strategy Indole Indole (C3 Nucleophile) Complex Charge-Transfer Complex Indole->Complex + Selectfluor Selectfluor Selectfluor (F+ Source) Intermed C3-Fluoro Iminium Ion (Highly Reactive) Complex->Intermed F Transfer Product 3-Fluoroindole Intermed->Product - H+ (Base) Side Difluoro / Oxidation Byproducts Intermed->Side + 2nd Selectfluor Trap Solvent Trap (MeOH) Forms Hemiaminal Intermed->Trap In MeOH

Figure 2: Electrophilic fluorination pathway showing the critical branch point for over-fluorination.

Module 3: Radical Trifluoromethylation (C-H Functionalization)

The Problem: Installing


 groups on heteroarenes without pre-functionalization (halides/boronic acids).
Troubleshooting Guide

Q: The Langlois Reagent (


) reaction works, but yields are stuck at 30%. 
A:  The Langlois reagent generates 

radicals via oxidation (usually TBHP). Low yields are typically due to:
  • Radical Dimerization:

    
     recombining with itself.
    
  • Poor Solubility: The reagent is a salt; organic substrates are often lipophilic.

  • The Fix: Use the Baran Protocol (Two-phase system). Use DCM/Water biphasic mix. The radical generates at the interface and reacts with the heterocycle in the organic phase.

  • Advanced Fix: Add Zn(SO_2CF_3)_2 (Zinc sulfinate) instead of the Sodium salt for better solubility and reactivity in organic solvents.

Q: Regioselectivity is random on my pyridine ring. A: Radical trifluoromethylation is innately nucleophilic. It targets electron-deficient positions (C2/C4 on pyridine).

  • Control: You cannot easily override this electronic bias with Langlois reagent. For C3-selective trifluoromethylation, you must switch to an Electrophilic method (e.g., Togni Reagent II) or use a directing group.

Protocol: Innate C-H Trifluoromethylation (Baran Method)

Reference: PNAS 2011, 108, 14411.[3]

  • Substrate: Heterocycle (1.0 eq) in DCM/Water (3:1 ratio).

  • Reagent: Add

    
      (Langlois Reagent) (3.0 eq).
    
  • Oxidant: Add TBHP (tert-Butyl hydroperoxide, 70% aq) (5.0 eq) dropwise at 0°C.

  • Conditions: Stir vigorously at RT for 12–24 hours. Vigorous stirring is critical for the biphasic mechanism.

  • Workup: Extract with DCM. Wash with

    
     (to quench peroxides).
    

Module 4: Purification & Analysis

The Invisible Fluorine: Fluorinated compounds often do not ionize well in ESI-MS and can be volatile.

Data Table: 19F NMR Reference Guide

Use


 (0 ppm) or 

-trifluorotoluene (-63.7 ppm) as internal standards.
Functional GroupApprox Shift (ppm)Coupling Pattern (J)Notes
Ar-F (Fluoropyridine)-70 to -100MultipletHighly sensitive to ring electronics.

(Trifluoromethyl)
-58 to -65Singlet (usually)Very intense signal; easy to integrate.

(Trifluoromethoxy)
-56 to -59SingletSlightly downfield of

.

(Difluoromethyl)
-110 to -130Doublet (

Hz)
Look for the doublet. Common confusion point.

(Monofluoromethyl)
-200 to -230Triplet (

Hz)
Often broad due to H-F coupling.
Purification Tip

Issue: "I can't see my product on the TLC plate." Solution: Many fluorinated heterocycles are UV-active, but if the ring is saturated, they are invisible.

  • Stain: Use Phosphomolybdic Acid (PMA) or KMnO4 .

  • Volatility: Small fluoro-heterocycles (MW < 150) are surprisingly volatile. Do not use high-vacuum for drying. Use a rotary evaporator at >40 mbar and 30°C, or simply blow down with Nitrogen.

References

  • Innate C-H Trifluoromethylation of Heterocycles. Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S.[3] (2011).[3][5] Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Deoxyfluorination of Alcohols with PhenoFluor. Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013).[4] Journal of the American Chemical Society (JACS). [Link]

  • Selectfluor: Mechanistic Insight and Applications. Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C.-H. (2005).[3] Angewandte Chemie International Edition. [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G.[6] (2015).[3] Journal of the American Chemical Society (JACS). [Link]

  • XtalFluor-E: A Safer Alternative to DAST. Beaulieu, F., Beauregard, L.-P., Courchesne, G., Couturier, M., LaFlamme, F., & L’Heureux, A. (2009). Organic Letters. [Link]

Sources

How to enhance the solubility of pyridine-based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine-Based Drug Solubility

Status: Active Agent: Senior Application Scientist Ticket ID: PYR-SOL-001

Welcome to the Solubility Optimization Hub

You are likely here because your pyridine-based lead compound is failing dissolution testing or showing poor oral bioavailability. This is a common bottleneck. The pyridine ring (pKa ~5.2) is a weak base, often leading to "brick dust" behavior—molecules that stack efficiently in the crystal lattice (high melting point) but refuse to dissolve in aqueous media.

This guide moves beyond generic advice. We focus on the specific physicochemical quirks of the pyridine scaffold and how to exploit them for solubility enhancement.

Module 1: Salt Engineering (The Nitrogen Advantage)

The pyridine nitrogen is your primary handle for solubility manipulation. However, its weak basicity (pKa ~5.2) makes salt selection non-trivial. If the pKa difference (


) between your drug and the acid is too low, the salt will disproportionate (hydrolyze) back to the free base in water.
Protocol: The Rule of 3

Objective: Select a counter-ion that ensures a stable salt lattice.

  • Determine Aqueous pKa: Measure the precise pKa of your pyridine nitrogen.

    • Note: Electron-withdrawing groups (e.g., -F, -CF3) on the ring will lower pKa (making it < 4.0), rendering salt formation difficult.

  • Calculate

    
    : 
    
    
    
    .
  • Selection Criteria:

    • 
      :  High probability of stable salt formation.[1]
      
    • 
      :  High risk of instability/disproportionation.
      
Recommended Counter-ions for Pyridine
Counter-ionAcid pKaSuitability for PyridineTroubleshooting Notes
Methanesulfonate (Mesylate) -1.2High Excellent for weak bases. Often less hygroscopic than HCl salts.
Hydrochloride (HCl) -6.0High Standard first choice. Warning: Can cause "Common Ion Effect" precipitation in the stomach (high Cl⁻).
Tosylate -1.3Medium Good for lipophilic pyridines; adds bulk to disrupt packing.
Tartrate/Citrate 3.0 - 3.1Low Generally too weak for pyridine (pKa ~5.2). Risk of salt dissociation.
Troubleshooting Guide: Salt Issues
  • Issue: My HCl salt precipitates immediately in Simulated Gastric Fluid (pH 1.2).

    • Root Cause: The Common Ion Effect.[2] The stomach has high [Cl⁻]. If your salt's solubility product (

      
      ) is reached, the salt crashes out.
      
    • Fix: Switch to a non-halide counter-ion like Mesylate or Tosylate , which do not share a common ion with gastric acid.

  • Issue: The salt is hygroscopic (turns to goo).

    • Root Cause: High crystal lattice energy with water binding.

    • Fix: Attempt a Co-crystal approach instead of a pure salt, or use a larger, lipophilic counter-ion (e.g., Napsylate) to block water access.

Module 2: Formulation Strategies (When Chemistry Fails)

If structural modification is impossible and salts are unstable, you must disrupt the crystal lattice physically. Pyridine drugs often suffer from high lattice energy (Planar Ring Stacking).

Workflow: Amorphous Solid Dispersion (ASD)

Concept: Trap the drug in a high-energy amorphous state using a polymer to prevent recrystallization ("Spring and Parachute" effect).

ASD_Workflow Start Pyridine Lead (Crystalline) Screen Polymer Screening (HPMC-AS, PVP-VA) Start->Screen High MP? Process Processing: Hot Melt Extrusion (HME) or Spray Drying Screen->Process Miscible? Result Amorphous Dispersion (Glass Solution) Process->Result Tg Check Result->Screen Recrystallization (Fail)

Figure 1: Decision workflow for creating Amorphous Solid Dispersions.

Protocol: Polymer Selection for Pyridines
  • HPMC-AS (Hypromellose Acetate Succinate): Best for preventing precipitation in the intestine. The acidic succinate groups interact with the basic pyridine nitrogen, stabilizing the amorphous matrix.

  • PVP/VA (Copovidone): Excellent general solubilizer but can be hygroscopic.

Module 3: Structural Modification (Lead Optimization)

If you are in the Early Discovery phase, modify the scaffold to prevent the solubility problem before it starts.

Strategy: "Escape from Flatland"

Pyridine is flat. Flat molecules stack like plates, reducing solubility.

  • Disrupt Planarity: Introduce

    
     centers.
    
    • Example: Replace a phenyl ring attached to the pyridine with a cyclohexyl or piperidine ring.

  • Add Solubilizing Tails:

    • Append a Morpholine or N-Methyl Piperazine group. These contain basic nitrogens (

      
      ) that protonate easily at physiological pH, vastly superior to the pyridine nitrogen alone.
      

FAQ: Technical Troubleshooting

Q: My pyridine drug is a "Grease Ball" (Low Melting Point, High LogP). Should I use micronization? A: No. Micronization works for "Brick Dust" (High MP) compounds where dissolution rate is the limit. For "Grease Balls," the issue is equilibrium solubility. You need Lipid-based formulations (SEDDS) or Cyclodextrins (e.g., HP-


-CD), which encapsulate the lipophilic pyridine tail.

Q: I see double peaks in my dissolution profile. What is happening? A: This is likely a Phase Transformation . Your amorphous form or salt is dissolving (peak 1), supersaturating the media, and then precipitating out as the stable free base or a hydrate (drop in concentration). You need a precipitation inhibitor (e.g., HPMC polymer) in your formulation to maintain the "parachute."

Q: Can I use Cyclodextrins with Pyridine salts? A: Proceed with caution. Cyclodextrins have a hydrophobic cavity. If you protonate the pyridine (salt form), it becomes highly polar and may be expelled from the cavity, reducing binding efficiency. Often, the neutral free base binds better to Cyclodextrins than the salt.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][3][4] Advanced Drug Delivery Reviews.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery.

  • Lipinski, C. A. (2004). Solubility in water and DMSO: Issues and potential solutions. Pharmaceutical Development and Technology.

Sources

Improving metabolic stability of fluoropyridine compounds in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: FP-MET-STAB-001 Assigned Specialist: Senior Application Scientist, DMPK Division

Welcome to the Stability Optimization Center

You are likely here because your fluoropyridine lead compound showed excellent potency but failed rapidly in metabolic stability assays, or worse, showed high clearance in humans despite stability in dogs (the "IVIVD" trap).

This guide is not a generic textbook entry. It is a troubleshooting workflow designed to diagnose the specific enzymatic cause of instability and provide structural and experimental solutions.

Module 1: Diagnostic Triage (Root Cause Analysis)

Before modifying your molecule, you must identify the executioner. Fluoropyridines are unique because the very atom used to block Cytochrome P450s (Fluorine) often activates a different clearance pathway: Aldehyde Oxidase (AO).

The Fluorine Paradox
  • CYP450 Mechanism: CYPs generally attack electron-rich sites via electrophilic oxidation. Fluorine (electron-withdrawing) is added to deactivate these sites.

  • AO Mechanism: AO attacks electron-deficient heterocycles via nucleophilic attack (hydride transfer) at the carbon adjacent to the nitrogen (C2/C6 position).

  • The Conflict: Adding Fluorine lowers the LUMO energy of the pyridine ring, making it a better substrate for AO.

The Diagnostic Workflow

Do not rely solely on Human Liver Microsomes (HLM). HLMs lack the cytosol where AO resides. Follow this logic gate to pinpoint the enzyme.

DiagnosticWorkflow start Compound Unstable in Hepatocytes? hlm_test Test in HLM (+ NADPH) start->hlm_test cyt_test Test in S9 or Cytosol (- NADPH) start->cyt_test cyp_result High Clearance hlm_test->cyp_result Yes stable_result Stable (<10 µL/min/mg) hlm_test->stable_result No ao_result High Clearance cyt_test->ao_result Yes cyt_test->stable_result No final_cyp Diagnosis: CYP-mediated Metabolism cyp_result->final_cyp inhibitor_test Add Hydralazine (AO Inhibitor) ao_result->inhibitor_test inhibitor_test->final_cyp Still Unstable (Likely Cytosolic Dehydrogenase) final_ao Diagnosis: Aldehyde Oxidase (AO) mediated inhibitor_test->final_ao Stability Restored

Figure 1: Diagnostic logic flow. Note that AO activity requires Cytosol or S9 fractions, not just Microsomes.

Module 2: Structural Engineering (The "Fix")

If you confirmed AO-mediated instability (clearance in Cytosol/S9, inhibited by Hydralazine), use the following medicinal chemistry strategies.

Block the Nucleophilic Attack Site (C2/C6)

AO attacks the carbon ortho to the nitrogen. If your fluoropyridine has an open C2 or C6 position, it is vulnerable.

StrategyMechanismRisk / Note
Methylation Steric hindrance + Electron donation (deactivates nucleophilic attack).May introduce a new metabolic "soft spot" (benzylic oxidation by CYPs).
Amino (-NH2) Strong Electron Donating Group (EDG) raises LUMO energy, resisting AO attack.Can increase CYP liability or hERG binding.
Methocy (-OMe) Moderate EDG + Steric bulk.Effective, but O-dealkylation by CYPs is a risk.
Trifluoromethyl (-CF3) Steric block.Caution: Highly electron-withdrawing; if placed at C3/C4, it may activate the ring for AO attack at the open C2/C6.
Electronic Modulation (The "LUMO" Rule)

AO prefers electron-deficient rings.

  • Avoid: Placing Fluorine at C3 if C2/C6 are unsubstituted. This lowers the electron density and accelerates AO metabolism.

  • Preferred: If Fluorine is required for potency, pair it with an electron-donating group (e.g., amino or alkoxy) elsewhere on the ring to counterbalance the electron deficiency [1].

Scaffold Hopping

If the fluoropyridine core is unsalvageable:

  • Pyrazine: Generally less susceptible to AO than pyridine, unless highly electron-deficient.

  • Pyrimidine: Often more susceptible to AO if C2/C4/C6 are open.

  • 5-Membered Rings: Switch to electron-rich rings (e.g., pyrazole, imidazole) which are rarely AO substrates [2].

Visualizing the Mechanism

Understanding the "Hydride Transfer" is critical to designing the block.

AOMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Transition State cluster_2 Step 3: Hydride Transfer MoCo Mo-OH (Nucleophile) Complex Tetrahedral Intermediate MoCo->Complex Attacks C2 Substrate Fluoropyridine (Electron Deficient) Substrate->Complex Product 2-Pyridone (Metabolite) Complex->Product MoRed Mo-SH (Reduced) Complex->MoRed H- Transfer

Figure 2: The AO mechanism involves a nucleophilic attack by the Molybdenum cofactor hydroxyl group, followed by a hydride transfer.[1] Electron-withdrawing groups (like Fluorine) facilitate Step 1.

Module 3: Assay Protocols & Troubleshooting

Protocol: Cytosol Stability Assay (AO-Specific)

Standard microsomes (HLM) will generate false positives for stability if AO is the driver.

Reagents:

  • Pooled Human Liver Cytosol (HLC) or S9 Fraction (2 mg/mL protein).

  • Positive Control: Phthalazine or Carbazeran (classic AO substrates).

  • Negative Control: Hydralazine (Specific AO inhibitor).

  • Cofactor: None required for AO (but MgCl2/buffer is needed). Note: If using S9 to check both CYP and AO, add NADPH.

Procedure:

  • Pre-incubation: 10 min at 37°C (Buffer + Cytosol).

  • Initiation: Add test compound (1 µM final). Do not add NADPH if isolating AO activity.

  • Sampling: 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

Validation Criteria:

  • Phthalazine should show >80% depletion in 60 min.

  • Hydralazine co-incubation should recover >90% of parent compound.

The "Dog Disconnect" (Species Variation)

Issue: Compound is stable in Dog Liver Microsomes/Hepatocytes but unstable in Human. Cause: Dogs (Beagles) have negligible hepatic AO activity due to genetic differences [3]. Solution:

  • Do not use the Dog as a PK safety model for AO-cleared compounds.

  • Use Guinea Pig or Rhesus Monkey for preclinical validation; their AO activity profile more closely resembles humans [4].

Frequently Asked Questions (FAQ)

Q: Can I just add more Fluorine to block the AO site? A: Generally, no. While replacing a C-H with C-F at the exact site of metabolism (e.g., C2) can block metabolism at that specific carbon, the strong electron-withdrawing nature of Fluorine activates the other positions (e.g., C6) for AO attack. It often results in "metabolic switching" rather than stabilization [5].

Q: Why does my compound degrade in S9 but is stable in Microsomes? A: Microsomes are spun down to remove the cytosol. AO is a cytosolic enzyme.[2][3][4][5] If you only test in microsomes, you are physically removing the enzyme responsible for killing your compound. Always screen fluoropyridines in S9 or Cytosol early in the cascade.

Q: Is AO metabolism saturable? A: Yes, but AO has a very high


 and 

compared to CYPs. It is difficult to saturate AO in vivo, meaning AO clearance often remains linear and high even at therapeutic doses.

References

  • Pryde, D. C., et al. (2012).[6] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[6][7][8] Journal of Medicinal Chemistry. Link

  • Linton, C., et al. (2011).[6] "Medicinal Chemistry Strategies to Reduce Aldehyde Oxidase Metabolism." Journal of Medicinal Chemistry. Link

  • Tay, S., et al. (2005). "Species differences in aldehyde oxidase activity." Drug Metabolism and Disposition. Link

  • Hutzler, J. M., et al. (2013). "Strategies for a comprehensive understanding of aldehyde oxidase-mediated drug metabolism." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Manevski, N., et al. (2019). "Aldehyde Oxidase in Drug Development." Drug Metabolism Reviews. Link

Sources

Validation & Comparative

A Comparative Analysis of (3-fluoro-5-methylpyridin-4-yl)methanamine and 3-fluoro-5-methylpyridin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the nuanced interplay of structural modifications on the biological activity of small molecules is a subject of intense investigation. This guide provides a detailed comparative analysis of two structurally related pyridine derivatives: (3-fluoro-5-methylpyridin-4-yl)methanamine and 3-fluoro-5-methylpyridin-4-amine. While the latter has been characterized as a potassium channel blocker with potential applications in neuroimaging, the former remains a largely unexplored entity. This document aims to bridge this knowledge gap by leveraging established principles of medicinal chemistry, including structure-activity relationships (SAR) and bioisosterism, to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to the Analogs

The core structure of both molecules is a substituted pyridine ring, a common scaffold in medicinal chemistry known for its ability to engage in a wide range of biological interactions. The key distinction between the two compounds lies in the substituent at the 4-position: an amine group (-NH₂) in 3-fluoro-5-methylpyridin-4-amine and a methanamine group (-CH₂NH₂) in (3-fluoro-5-methylpyridin-4-yl)methanamine. This seemingly minor difference, the insertion of a methylene spacer, can have profound effects on the physicochemical properties and, consequently, the biological activity of the molecule.

Physicochemical Properties: A Comparative Overview

The introduction of a methylene spacer is anticipated to alter several key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile.

Property3-fluoro-5-methylpyridin-4-amine (Experimental)(3-fluoro-5-methylpyridin-4-yl)methanamine (Predicted)Rationale for Prediction
Molecular Weight 126.13 g/mol [1]140.16 g/mol Addition of a -CH₂- group.
pKa 7.46[2][3]Expected to be slightly higherThe electron-donating effect of the methylene group may increase the basicity of the amino group.
LogD (pH 7.4) 0.66[2][3]Expected to be slightly higherThe addition of a non-polar methylene group typically increases lipophilicity.
Polar Surface Area ~38.9 ŲExpected to be similarThe primary amine remains the major contributor to the polar surface area.

These predicted differences in pKa and lipophilicity could influence the absorption, distribution, metabolism, and excretion (ADME) properties of (3-fluoro-5-methylpyridin-4-yl)methanamine compared to its amine counterpart.

Synthesis of the Compounds

The synthetic routes to these molecules are crucial for their accessibility in research.

Synthesis of 3-fluoro-5-methylpyridin-4-amine

The synthesis of 3-fluoro-5-methylpyridin-4-amine has been reported and is a multi-step process. A plausible route can be adapted from the synthesis of related aminopyridines. A general strategy involves the construction of the substituted pyridine ring followed by the introduction of the amine functionality.

Synthesis of 3-fluoro-5-methylpyridin-4-amine start Substituted Pyridine Precursor step1 Nitration start->step1 intermediate1 4-Nitro Intermediate step1->intermediate1 step2 Reduction intermediate1->step2 product 3-fluoro-5-methylpyridin-4-amine step2->product

Caption: Proposed synthetic pathway for 3-fluoro-5-methylpyridin-4-amine.

Proposed Synthesis of (3-fluoro-5-methylpyridin-4-yl)methanamine

Proposed Synthesis of (3-fluoro-5-methylpyridin-4-yl)methanamine start 3-fluoro-5-methyl-4-halopyridine step1 Cyanation (e.g., with CuCN) start->step1 intermediate1 3-fluoro-5-methylpyridine-4-carbonitrile step1->intermediate1 step2 Reduction (e.g., with LiAlH4 or catalytic hydrogenation) intermediate1->step2 product (3-fluoro-5-methylpyridin-4-yl)methanamine step2->product

Caption: Proposed synthetic pathway for (3-fluoro-5-methylpyridin-4-yl)methanamine.

This synthetic approach offers a viable path to obtaining the target compound for biological evaluation. The starting 3-fluoro-5-methyl-4-halopyridine could potentially be synthesized from commercially available precursors.

Biological Activity: A Comparative Analysis

3-fluoro-5-methylpyridin-4-amine: An Established Potassium Channel Blocker

Experimental data has demonstrated that 3-fluoro-5-methylpyridin-4-amine (also referred to as 5Me3F4AP) is a potassium (K+) channel blocker.[2][3] Its activity is comparable to the well-known K+ channel blocker 4-aminopyridine (4-AP) and its analog 3-fluoro-4-aminopyridine (3F4AP).[2][3]

Mechanism of Action: Like other 4-aminopyridine derivatives, 3-fluoro-5-methylpyridin-4-amine is believed to block voltage-gated potassium channels. In demyelinated axons, where K+ channels are often exposed, this blockade can reduce the leakage of potassium ions during an action potential, thereby restoring nerve impulse conduction.[2][3] This mechanism of action is the basis for the clinical use of 4-aminopyridine (dalfampridine) in improving walking in patients with multiple sclerosis.

Pharmacokinetic Profile: Studies have shown that 3-fluoro-5-methylpyridin-4-amine has a higher lipophilicity (logD = 0.66) compared to 3F4AP (logD = 0.41).[2][3] It also exhibits greater stability against oxidation by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of 4-AP and 3F4AP.[2][3] This enhanced metabolic stability, coupled with its potential for radiolabeling with fluorine-18, makes it a promising candidate for positron emission tomography (PET) imaging of demyelinated lesions.[2][3]

(3-fluoro-5-methylpyridin-4-yl)methanamine: A Bioisosteric Hypothesis

In the absence of direct experimental data for (3-fluoro-5-methylpyridin-4-yl)methanamine, we can formulate a hypothesis based on the principles of bioisosterism. The replacement of an amine with an aminomethyl group is a common strategy in medicinal chemistry to modulate a compound's properties.

Impact of the Methylene Spacer:

  • Flexibility and Conformation: The introduction of a methylene (-CH₂-) spacer adds a degree of rotational freedom. This increased flexibility could alter the way the molecule binds to its biological target compared to the more rigid 4-aminopyridine structure. The optimal binding conformation might be different, potentially leading to a change in binding affinity and selectivity.

  • Basicity: As previously mentioned, the pKa of the amino group is expected to be slightly higher in the methanamine analog. This change in basicity can affect the ionization state of the molecule at physiological pH, which in turn can influence its interaction with target proteins and its membrane permeability.

  • Hydrogen Bonding: The primary amine in both molecules is a key hydrogen bond donor and acceptor. The methylene spacer in (3-fluoro-5-methylpyridin-4-yl)methanamine will alter the distance and vector of these potential hydrogen bonds with a target protein, which could significantly impact binding affinity.

Potential Biological Targets:

Given the activity of its amine analog as a potassium channel blocker, it is plausible that (3-fluoro-5-methylpyridin-4-yl)methanamine could also interact with ion channels. However, the structural changes may lead to a different selectivity profile or a complete shift in its primary target. Other potential targets for pyridine-based scaffolds include kinases and G-protein coupled receptors (GPCRs). A screening of (3-fluoro-5-methylpyridin-4-yl)methanamine against a panel of kinases and receptors would be a logical first step in elucidating its biological activity.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, the following experimental protocols are provided.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane, providing an indication of its potential for oral absorption and blood-brain barrier penetration.

Protocol:

  • A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane.

  • The donor wells of the plate are filled with a solution of the test compound in a buffered solution (e.g., PBS at pH 7.4).

  • The acceptor wells are filled with the same buffer.

  • The plate is incubated for a set period (e.g., 4-18 hours) at room temperature.

  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (V_A / (Area * time)) * -ln(1 - [C_A] / [C_eq])

    Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

CYP2E1 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of the cytochrome P450 2E1 enzyme, a key enzyme in drug metabolism.

Protocol:

  • Human liver microsomes, which contain CYP2E1, are incubated with a probe substrate for CYP2E1 (e.g., chlorzoxazone or p-nitrophenol) and a NADPH-regenerating system.

  • The test compound is added at various concentrations.

  • The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.

  • The reaction is stopped, and the formation of the metabolite of the probe substrate is quantified by LC-MS/MS or a spectrophotometric method.

  • The percentage of inhibition of CYP2E1 activity is calculated for each concentration of the test compound.

  • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion and Future Directions

This guide provides a comprehensive comparison of (3-fluoro-5-methylpyridin-4-yl)methanamine and 3-fluoro-5-methylpyridin-4-amine, highlighting the known properties of the latter and providing a scientifically grounded hypothesis for the former. The available data on 3-fluoro-5-methylpyridin-4-amine establish it as a promising potassium channel blocker with favorable pharmacokinetic properties for potential use in PET imaging.

The true biological activity of (3-fluoro-5-methylpyridin-4-yl)methanamine remains to be elucidated through empirical investigation. The proposed synthetic route and the outlined experimental protocols provide a clear path forward for researchers to synthesize and characterize this novel compound. A direct, head-to-head comparison of these two molecules in a panel of biological assays will be invaluable in understanding the structure-activity relationship of this chemical scaffold and could lead to the discovery of new therapeutic agents or research tools. The seemingly simple addition of a methylene spacer serves as a compelling case study in the subtleties of medicinal chemistry and the profound impact of minor structural modifications on biological function.

References

  • Sun, Y., Rodríguez-Rangel, S., Zhang, L. L., Sánchez-Rodríguez, J. E., & Brugarolas, P. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. [Link]

  • Sun, Y., Rodríguez-Rangel, S., Zhang, L. L., Sánchez-Rodríguez, J. E., & Brugarolas, P. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 10939. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Cederbaum, A. I. (2012). Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction. Methods in molecular biology (Clifton, N.J.), 889, 131–139. [Link]

  • PubChem. (2-Fluoro-5-methylpyridin-3-yl)methanamine. [Link]

  • Google Patents. CN101602719B - Synthesis method of 4-cyanopyridine.
  • PubChem. 4-Aminomethylpyridine. [Link]

Sources

Comparative Analysis of Fluorinated Pyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "Fluorine Scan"—systematically substituting hydrogen with fluorine around an aromatic ring—is a pivotal strategy for optimizing lead compounds. For pyridine scaffolds, this substitution is not merely a steric maneuver; it drastically alters the electronic landscape, basicity (pKa), and metabolic vulnerability of the molecule.

This guide provides a technical comparison of 2-fluoro , 3-fluoro , and 4-fluoropyridine isomers. Unlike standard reagents, the choice of isomer dictates the success of biological assays, influencing everything from microsomal stability to false-positive toxicity signals caused by nucleophilic aromatic substitution (SNAr).

Physicochemical Profiling: The Electronic Impact

The introduction of fluorine onto a pyridine ring perturbs the basicity of the nitrogen lone pair through inductive effects (-I) and resonance effects (+R). Understanding this is critical for predicting solubility and target binding.

Comparative Data: Basicity and Lipophilicity[1][2]
PropertyPyridine (Ref)2-Fluoropyridine3-Fluoropyridine4-Fluoropyridine
pKa (Conj. Acid) 5.23-0.442.973.93
LogP (Exp) 0.651.121.151.10
Electronic Effect StandardStrong -I (proximal)Moderate -IBalanced -I/+R
H-Bond Acceptor StrongWeakModerateModerate

Scientific Insight:

  • 2-Fluoropyridine exhibits a massive drop in pKa (>5 log units). The fluorine atom at the ortho position exerts a powerful inductive electron-withdrawal that is not compensated by resonance, rendering the nitrogen non-basic at physiological pH. This is fatal if the nitrogen is required for a salt bridge interaction in the binding pocket.

  • 3-Fluoropyridine retains the most "pyridine-like" character, making it the safest bioisostere when maintaining basicity is required for solubility.

Chemical Reactivity & Toxicity: The SNAr Liability

A critical, often overlooked aspect of fluorinated pyridines is their susceptibility to Nucleophilic Aromatic Substitution (SNAr). In biological assays, this manifests as promiscuous reactivity .

Mechanism of Interference

The electron-deficient pyridine ring, further activated by the electronegative fluorine, becomes an electrophilic trap.

  • 2-F and 4-F Isomers: The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer intermediate. These isomers react rapidly with biological nucleophiles (e.g., Cysteine thiols in proteins, Glutathione).

  • 3-F Isomer: The negative charge in the intermediate cannot be delocalized onto the nitrogen. Consequently, 3-fluoropyridine is chemically stable against SNAr.

Risk Assessment Table
IsomerSNAr ReactivityBiological Consequence
2-Fluoro High High risk of covalent protein binding (toxicity); False positives in inhibition assays; Glutathione depletion.
3-Fluoro Negligible Stable. Ideal for metabolic blocking without covalent liability.
4-Fluoro Moderate/High Similar risks to 2-F; potential for irreversible inhibition of off-target enzymes.

Metabolic Stability: Microsomal Clearance

Fluorine is frequently employed to block metabolic "soft spots"—sites prone to oxidation by Cytochrome P450 (CYP) enzymes.

  • Metabolic Blockade: C-H bonds are weaker than C-F bonds. Replacing a C-H at a site of metabolic oxidation (e.g., para to a substituent) with C-F can significantly extend half-life (

    
    ).[1]
    
  • Isomer Selection:

    • If the primary metabolite is N-oxide, 2-F substitution can suppress N-oxidation by reducing electron density on the nitrogen (lowering pKa).

    • If the primary metabolite is C-oxidation (e.g., by CYP2D6 or Aldehyde Oxidase), 3-F is often the superior blocker as it protects the electron-rich 3-position without introducing SNAr reactivity.

Decision Framework: The Fluorine Scan Workflow

The following diagram outlines the logic flow for selecting the correct isomer during lead optimization.

FluorineScan Start Lead Optimization: Pyridine Ring Vulnerable CheckMetabolism Identify Metabolic Soft Spot (Microsomal Stability Data) Start->CheckMetabolism Branch1 Is N-Oxidation the primary clearance route? CheckMetabolism->Branch1 YesNox Consider 2-F Pyridine Branch1->YesNox Yes NoNox Is C-Oxidation (C3/C4) the primary route? Branch1->NoNox No CheckBasicity Is Basic N required for Solubility or Binding? YesNox->CheckBasicity Consider 3-F Pyridine\n(Metabolically Robust) Consider 3-F Pyridine (Metabolically Robust) NoNox->Consider 3-F Pyridine\n(Metabolically Robust) YesBasic Avoid 2-F (pKa too low). Use 3-F or 4-F. CheckBasicity->YesBasic Yes NoBasic Proceed with 2-F. Check S_NAr Liability. CheckBasicity->NoBasic No SNArCheck Run GSH Trapping Assay NoBasic->SNArCheck ResultStable No Adducts: Safe to Advance SNArCheck->ResultStable ResultReactive Adducts Detected: High Toxicity Risk SNArCheck->ResultReactive

Caption: Logical workflow for selecting fluoropyridine isomers based on metabolic liability and safety constraints.

Experimental Protocols

To validate the choice of isomer, two specific assays are required: Microsomal Stability (to prove efficacy) and Glutathione (GSH) Trapping (to prove safety).

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).[2]
  • Preparation:

    • Prepare 10 mM stock of test compound (2-F, 3-F, 4-F isomers) in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Mix 1 µM compound with Liver Microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • At

      
       min, remove aliquots.[2]
      
    • Quench: Immediately add to ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      . 
      
      
      
      .
Protocol B: Glutathione (GSH) Trapping Assay (SNAr Liability)

Objective: Detect reactive metabolites or direct electrophilic reactivity.

  • Incubation:

    • Test compound (10 µM) is incubated with Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4) at 37°C.[2][3]

    • Note: For 2-F and 4-F pyridines, run a "No Microsome" control to check for direct chemical reactivity (non-enzymatic SNAr).

  • Timepoints:

    • Incubate for 60 minutes.

  • Detection:

    • Analyze via LC-MS using a Neutral Loss Scan (loss of 129 Da, characteristic of pyroglutamic acid moiety) or Precursor Ion Scan (m/z 272 for GSH adducts).

    • Interpretation: Presence of [M + 305]+ peaks indicates covalent GSH adduct formation (M + GSH - HF).

    • Threshold: >1% adduct formation relative to parent suggests high toxicity risk.

Visualizing the SNAr Mechanism

Understanding why 2-F and 4-F fail the safety check is crucial.

SNArMechanism Reactants 2-Fluoropyridine + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Stabilized by N-atom) Reactants->Intermediate Attack at C2 Product 2-Substituted Pyridine + F- (Leaving Group) Intermediate->Product Elimination Note 3-Fluoropyridine CANNOT stabilize this intermediate (No reaction) Intermediate->Note

Caption: Mechanism of Nucleophilic Aromatic Substitution. The 2-F isomer allows charge stabilization on Nitrogen; 3-F does not.

References

  • Brown, M. et al. (2017).[4] "Fluorination Reduces Amine Basicity: A Study." Journal of Organic Chemistry, 82(10), 4955-4962.[4] Link

  • Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Enoch, S. J. et al. (2013). "The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines." SAR and QSAR in Environmental Research, 24(5). Link

  • BenchChem Protocols. (2025). "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link

Sources

Technical Guide: Validating the Mechanism of Action for Novel Pyridinylmethanamine Derivatives as Reversible LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of pyridinylmethanamine derivatives represents a strategic pivot from first-generation Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. While early clinical candidates like tranylcypromine (TCP) derivatives (e.g., GSK-2879552, ORY-1001) function as irreversible suicide inhibitors via FAD adduct formation, they often suffer from hematological toxicity and off-target MAO-A/B inhibition.

Novel pyridinylmethanamine scaffolds are designed to act as potent, reversible, and selective inhibitors . Validating this specific mechanism—distinguishing it from irreversible covalent bonding—requires a rigorous orthogonal assay cascade. This guide outlines the critical path for validating these derivatives, comparing them against industry standards, and providing self-validating experimental protocols.

Part 1: The Chemical Candidate & The Challenge

The Candidate: Pyridinylmethanamine derivatives (referred to herein as the PM-Series ) utilize a pyridine ring to modulate basicity and metabolic stability compared to the traditional phenyl ring of TCP. The Mechanism: Reversible competition for the substrate-binding pocket or allosteric modulation, avoiding covalent modification of the FAD cofactor.

Comparative Landscape: PM-Series vs. Industry Standards

The following table contrasts a hypothetical lead from the PM-Series (PM-505 ) against established benchmarks.

FeaturePM-505 (Novel) GSK-2879552 (Standard)SP-2509 (Alternative)
Scaffold Class PyridinylmethanaminePhenylcyclopropylamineBenzohydrazide
Binding Mode Reversible (Non-covalent)Irreversible (FAD Adduct)Reversible (Allosteric)
LSD1 IC50 < 10 nM~ 20 nM~ 13 nM
MAO-A/B Selectivity > 1000-fold~ 100-fold> 500-fold
Hematological Toxicity Low (Predicted)High (Dose-limiting)Moderate
Target Residence Time TunablePermanent (Covalent)Transient

Part 2: Mechanism of Action Visualization

To validate the PM-Series, one must first understand the interference point within the LSD1 catalytic cycle.

LSD1_MoA cluster_cycle LSD1 Catalytic Cycle LSD1_FAD LSD1-FAD (Oxidized) Complex Michaelis Complex LSD1_FAD->Complex + Substrate Substrate H3K4me1/2 (Substrate) Reduction LSD1-FADH2 (Reduced) Complex->Reduction Amine Oxidation Product H3K4me0 (Demethylated) Complex->Product Reduction->LSD1_FAD + O2 / - H2O2 Reox FAD Re-oxidation (H2O2 Release) Inhibitor_Irr GSK-2879552 (Irreversible Adduct) Inhibitor_Irr->Reduction Covalent Bond to FAD Inhibitor_Rev PM-505 (Reversible Comp.) Inhibitor_Rev->LSD1_FAD Competes with Substrate

Figure 1: Mechanistic differentiation. Irreversible inhibitors (Red) covalently modify the reduced FAD cofactor. The novel PM-Series (Blue) blocks substrate entry reversibly.

Part 3: Experimental Validation Protocols

Protocol 1: Biochemical Validation (TR-FRET)

Objective: Determine inhibitory potency (IC50) and confirm reversibility. Why TR-FRET? Traditional fluorescence assays suffer from interference by autofluorescent small molecules (common with pyridine derivatives). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this background noise.

Methodology:

  • Reagents: Recombinant human LSD1/CoREST complex; Biotinylated-H3K4me2 peptide; Europium-labeled anti-H3K4me0 antibody.

  • Reaction:

    • Incubate LSD1 (2 nM) with PM-505 (serial dilution) for 30 min.

    • Add Biotin-H3K4me2 (200 nM) to initiate reaction.

    • Stop reaction after 60 min with EDTA/Eu-Antibody mix.

  • Reversibility Check (Jump Dilution):

    • Incubate enzyme + inhibitor at 100x IC50.

    • Rapidly dilute 100-fold into buffer containing substrate.

    • Success Criteria: If activity recovers to control levels, the inhibitor is reversible . If activity remains blocked, it is irreversible .

Protocol 2: Cellular Target Engagement (CETSA)

Objective: Prove the drug enters the nucleus and binds LSD1 in a complex physiological environment. Principle: Ligand binding thermodynamically stabilizes the target protein, shifting its melting curve to higher temperatures.

CETSA_Workflow Step1 Treat Cells (MV4-11) with PM-505 vs DMSO Step2 Aliquot into PCR Tubes Step1->Step2 Step3 Heat Pulse (Gradient) 40°C to 65°C for 3 min Step2->Step3 Step4 Lysis & Centrifugation (Remove Aggregates) Step3->Step4 Step5 Western Blot of Supernatant (Detect Soluble LSD1) Step4->Step5

Figure 2: CETSA Workflow. A shift in the aggregation temperature (


) confirms physical binding inside the cell.

Step-by-Step Protocol:

  • Cell Treatment: Treat MV4-11 (AML) cells with 1 µM PM-505 or DMSO for 2 hours.

  • Harvest: Wash cells with PBS; resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge: Divide into 10 aliquots. Heat each aliquot to a distinct temperature (40–67°C) for 3 minutes using a gradient PCR cycler.

  • Lysis: Cool to RT, add NP-40 lysis buffer, and freeze-thaw (3x) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Note: Unbound/unstable LSD1 precipitates and forms the pellet.

  • Detection: Run supernatant on SDS-PAGE. Blot for LSD1.

  • Data Analysis: Plot normalized band intensity vs. Temperature.

    • Validation: A right-shift in the melting curve ($ \Delta T_m > 2^\circ C $) confirms target engagement.

Protocol 3: Functional Consequence (H3K4me2 Accumulation)

Objective: Confirm that physical binding leads to functional enzymatic inhibition. Mechanism: LSD1 demethylates H3K4me1/2.[1][2] Inhibition should cause an accumulation of these marks.

Methodology:

  • Culture: Treat cells with PM-505 (EC50 and 10x EC50) for 24–48 hours. Note: Epigenetic marks require cell cycling to accumulate changes.

  • Extraction: Perform Histone Acid Extraction (HAE) to isolate histones from nuclear chromatin. Crucial: Whole cell lysate often yields poor histone resolution.

  • Western Blot:

    • Primary Ab: Anti-H3K4me2 (Cell Signaling Tech #9725).

    • Loading Control: Anti-Total H3 (NOT Actin/GAPDH, as histone content varies).

  • Self-Validating Control: Include a sample treated with GSK-2879552 (Positive Control). If the positive control fails to show H3K4me2 increase, the assay is invalid.

Part 4: Data Interpretation & Troubleshooting

ObservationInterpretationAction Item
High Biochemical Potency, No CETSA Shift Compound binds purified protein but fails to penetrate cell/nucleus.Optimize lipophilicity (cLogP); check for efflux pump substrates.
CETSA Shift, No H3K4me2 Change Compound binds LSD1 but does not block the catalytic site (binding elsewhere).Check binding mode via Competition SPR; ensure assay duration >24h.
Fluorescence Interference in Assay Pyridine ring autofluorescence masking signal.Switch to TR-FRET or Mass Spectrometry-based kinetics.

References

  • Maes, T., et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[3][4][5][6] Science.

  • NCBI Assay Guidance Manual. (2017). Epigenetic Enzymatic Assays: Demethylases.

  • Fang, Y., et al. (2017).[2] GSK-2879552, an irreversible inhibitor of LSD1, inhibits proliferation of small cell lung cancer. In Vitro Cellular & Developmental Biology.

Sources

A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Pyridine Analogs: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, a privileged structure integral to a multitude of therapeutic agents.[1][2] Its versatility in chemical modification allows for the meticulous tuning of a compound's pharmacological profile. Among the most impactful of these modifications is the strategic incorporation of fluorine. This guide provides an in-depth, comparative analysis of fluorinated and non-fluorinated pyridine analogs, offering experimental insights and data to inform rational drug design.

The introduction of fluorine into a pyridine ring is not merely an atomic substitution; it is a profound alteration of the molecule's electronic and physicochemical properties.[3][4][5] These changes can dramatically influence a compound's potency, selectivity, metabolic stability, and overall pharmacokinetic profile.[5][6] Understanding the nuances of these effects is paramount for researchers, scientists, and drug development professionals seeking to optimize lead compounds.

The Multifaceted Influence of Fluorine on Pyridine Analogs

The strategic placement of fluorine on a pyridine ring can induce a cascade of effects that collectively impact biological potency. These can be broadly categorized into the modulation of physicochemical properties, enhancement of metabolic stability, and alteration of binding interactions.

Modulation of Physicochemical Properties: pKa and Lipophilicity

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which significantly influences two critical physicochemical parameters: basicity (pKa) and lipophilicity (LogP/LogD).

Basicity (pKa): The introduction of fluorine onto the pyridine ring markedly decreases the basicity of the pyridine nitrogen.[4][7] This is due to the inductive withdrawal of electron density from the ring, making the lone pair of electrons on the nitrogen less available for protonation. For instance, the replacement of a methyl group with a trifluoromethyl group on a thioalkyl-substituted pyridine can result in a pKa decrease of over 2.5 units.[7] This modulation of pKa can have profound consequences for a drug candidate's solubility, absorption, and potential for off-target effects, such as hERG inhibition.[8]

Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is more complex and highly context-dependent.[7][9][10] While the C-F bond is poorly polarizable and can increase hydrophobicity, the overall impact depends on the number and position of fluorine atoms, as well as the surrounding molecular environment.[4][11] Generally, monofluorination of an aromatic ring leads to a slight increase in lipophilicity.[9] However, the introduction of multiple fluorine atoms or fluoroalkyl groups can have opposing effects, increasing the hydrophobic surface area while also potentially increasing the overall polarity of the molecule.[7]

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Pyridine Analogs

Compound PairModificationΔpKaΔLogD (pH 7.4)Reference
2-(methylthio)pyridine vs. 2-(trifluoromethylthio)pyridineCH₃ to CF₃-2.72+0.44[7]
2-(ethylthio)pyridine vs. 2-(trifluoroethylthio)pyridineCH₂CH₃ to CH₂CF₃-2.19N/A[7]
Pyridine vs. 2-FluoropyridineH to F-4.6+0.46(Typical values)
Boscalid vs. meta-Fluoro-BoscalidH to F (meta)N/A+0.5[1]
Enhancement of Metabolic Stability

One of the most common and impactful applications of fluorination in drug design is to enhance metabolic stability.[3][4][12] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[12][13] By "blocking" metabolically labile sites with fluorine, the half-life of a drug can be substantially increased.[4][12]

For example, in the development of the guanylate cyclase stimulator Vericiguat, the inclusion of a fluorine atom on the 1H-pyrazolo[3,4-b]pyridine core was crucial for increasing metabolic stability and lowering clearance.[14][15] Similarly, fluorination of the aryl ring in the SGLT2 inhibitor empagliflozin improved metabolic stability by preventing oxidative hydroxylation, which was key to achieving once-daily oral dosing.[4]

Caption: Workflow for determining the IC50 of test compounds.

Metabolic Stability Assay: In Vitro Microsomal Stability

This assay evaluates the susceptibility of a compound to metabolism by liver microsomes.

Methodology:

  • Compound Incubation: Incubate the test compound (fluorinated and non-fluorinated analogs) with liver microsomes (human or other species) and NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the metabolic reaction in each aliquot by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the concentration of the parent compound remaining in each sample using LC-MS/MS.

  • Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each compound. [1]

Lipophilicity Determination: LogD Measurement

The distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is a more relevant measure of lipophilicity for ionizable compounds like pyridines than the partition coefficient (LogP).

Methodology:

  • Shake-Flask Method:

    • Prepare a solution of the test compound in a biphasic system of n-octanol and an aqueous buffer (pH 7.4).

    • Agitate the mixture until equilibrium is reached.

    • Separate the two phases and measure the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

    • Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • 19F NMR Method (for fluorinated compounds):

    • This method offers a rapid and accurate way to determine LogD for fluorinated compounds.

    • A sample of the fluorinated compound and a fluorinated internal standard of known lipophilicity are partitioned between octanol and water.

    • The LogD value is calculated by integrating the 19F NMR signals of the compound in each phase. [7]

Conclusion: A Strategic Tool for Drug Optimization

The strategic incorporation of fluorine into pyridine analogs is a powerful and versatile tool in the medicinal chemist's arsenal. By judiciously modulating key physicochemical properties, enhancing metabolic stability, and fine-tuning binding interactions, fluorination can lead to significant improvements in a compound's overall potency and drug-like properties. However, the effects of fluorination are not always predictable and are highly dependent on the specific molecular context. [7]Therefore, a thorough understanding of the underlying principles, coupled with rigorous experimental evaluation, is essential for harnessing the full potential of this remarkable element in the pursuit of novel and effective therapeutics.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]

  • A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. [Link]

  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. [Link]

  • Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]

  • Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters. [Link]

  • Fluorination Methods in Drug Discovery. Organic & Biomolecular Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. [Link]

  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules. [Link]

  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? Quora. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Lipophilic efficiency. Wikipedia. [Link]

  • Characterization and pharmacological evaluation of new pyridine analogs. Journal of Saudi Chemical Society. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

  • Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Journal of Advances in Chemistry. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (3-fluoro-5-methylpyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selectivity in Modern Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1] Its prevalence is due to its versatile chemical properties, including its ability to improve aqueous solubility and form critical hydrogen bonds with biological targets.[2] The (3-fluoro-5-methylpyridin-4-yl)methanamine core represents a promising starting point for novel therapeutic agents, with substitutions allowing for fine-tuning of pharmacological activity.[3][4] However, the journey from a promising scaffold to a safe and effective drug is fraught with challenges, the most significant of which is managing off-target activity.

Off-target interactions, where a drug candidate binds to unintended proteins, are a leading cause of adverse drug reactions and clinical trial failures.[5][6] For kinase inhibitors, a common target class for pyridine-based molecules, the high degree of conservation in the ATP-binding site across the 500+ members of the human kinome makes achieving selectivity a formidable task.[7][8] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory checkbox but a fundamental component of a rational drug design strategy.[8][9]

This guide provides a comprehensive framework for the cross-reactivity profiling of three hypothetical (3-fluoro-5-methylpyridin-4-yl)methanamine derivatives: CMPD-A , CMPD-B , and CMPD-C . We will explore the causality behind experimental choices, present detailed protocols for key validation assays, and analyze comparative data to guide the selection of a lead candidate with the optimal balance of potency and selectivity.

The Candidate Molecules: A Strategy of Structural Perturbation

To investigate the structure-activity relationship (SAR) and its influence on selectivity, we designed three derivatives with subtle modifications to a hypothetical parent scaffold targeting Protein Kinase X (PKX).

  • CMPD-A (Baseline): The core (3-fluoro-5-methylpyridin-4-yl)methanamine structure with a baseline R-group known to confer potency for PKX.

  • CMPD-B (Lipophilicity Modification): Introduction of a polar group to the R-group of CMPD-A, intended to reduce non-specific binding by decreasing overall lipophilicity—a property often linked to promiscuity.[10]

  • CMPD-C (Steric Hindrance): Addition of a bulky substituent to the R-group of CMPD-A, designed to sterically hinder binding to the more constrained ATP pockets of off-target kinases while preserving affinity for the intended PKX target.

Experimental Design: A Multi-Tiered Approach to De-risking

Our profiling strategy is built on a tiered approach, moving from broad, high-throughput biochemical screens to more focused cell-based validation. This workflow ensures that resources are focused on the most promising candidates while generating a comprehensive safety and selectivity profile.

G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Potency & Selectivity Quantification cluster_2 Tier 3: Cellular & Functional Validation cluster_3 Tier 4: Lead Candidate Selection synthesis Compound Synthesis (CMPD-A, B, C) ht_kinase High-Throughput Kinase Panel (>400 Kinases @ 1µM) synthesis->ht_kinase Primary Screen ic50_primary On-Target IC50 Determination (PKX) ht_kinase->ic50_primary Identify On-Target & Potent Off-Targets ic50_off_target Off-Target IC50 Determination (Key Hits from Tier 1) ht_kinase->ic50_off_target data_analysis Selectivity Score Calculation (S-Score, Gini Coefficient) ic50_primary->data_analysis ic50_off_target->data_analysis target_engagement Cellular Target Engagement Assay (e.g., NanoBRET™) data_analysis->target_engagement Select Candidate(s) for Cellular Validation cytotoxicity Cytotoxicity Profiling (e.g., Cancer Cell Line Panel) target_engagement->cytotoxicity mechanism Mechanism of Action Study (Western Blot for Pathway Modulation) cytotoxicity->mechanism lead_selection Lead Candidate Selection & Advancement to In Vivo Safety Pharmacology mechanism->lead_selection

Figure 1: Tiered workflow for cross-reactivity profiling.
Rationale for Experimental Choices
  • Broad Kinase Panel (Tier 1): The initial screen against a large panel of kinases is a critical first step to identify potential off-target liabilities early.[8] Screening at a single, high concentration (e.g., 1 µM) allows for a cost-effective yet comprehensive survey of the kinome to flag unwanted interactions that require further investigation.

  • IC50 Determination (Tier 2): Following the primary screen, generating full dose-response curves to determine IC50 values is essential for both the primary target (PKX) and any significant off-targets (e.g., >50% inhibition in Tier 1). This quantitative data allows for the calculation of selectivity scores, providing a direct numerical comparison between derivatives.[11]

  • Cellular Target Engagement (Tier 3): A compound that is active in a biochemical assay may not be effective in a cellular context due to poor permeability or efflux. Cellular target engagement assays confirm that the compound can reach and bind to its intended target in a more physiologically relevant environment.[12]

  • Cytotoxicity Profiling (Tier 3): Assessing the effect of the compounds on the proliferation of various cell lines is crucial. A highly selective compound should ideally show cytotoxicity only in cell lines dependent on the primary target. Widespread cytotoxicity suggests potential off-target effects or general cellular toxicity, which is a significant safety concern.[13]

Key Experimental Methodologies

The trustworthiness of any profiling guide rests on the robustness of its protocols.[9] The following methods are described as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: In Vitro Kinase Panel Screening (Biochemical)

This protocol outlines a fluorescence-based thermal shift assay (TSA), a method used to measure protein thermal stability and screen for ligand binding.[14]

Objective: To identify on-target and off-target kinase interactions for CMPD-A, B, and C.

Materials:

  • Recombinant human kinases (>400-plex panel)

  • SYPRO™ Orange dye

  • Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2)

  • Test Compounds (CMPD-A, B, C) dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • qPCR instrument capable of performing a thermal melt

Procedure:

  • Compound Preparation: Prepare a 100 µM stock of each test compound and control in Assay Buffer with 1% DMSO.

  • Reaction Mixture Assembly: In a 96-well or 384-well PCR plate, add 20 µL per well of the reaction mix containing:

    • Final concentration of 2 µM of a specific kinase.

    • Final concentration of 5X SYPRO™ Orange dye.

    • Final concentration of 1 µM test compound (or 1% DMSO for negative control).

  • Plate Sealing and Incubation: Seal the plate and briefly centrifuge to collect the contents. Incubate at room temperature for 10 minutes.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve program, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • Determine the melting temperature (Tm), the midpoint of the protein unfolding transition, for each curve.

    • Calculate the thermal shift (ΔTm) = Tm (compound) - Tm (DMSO control).

    • Self-Validation: A ΔTm of ≥ 2 °C is considered a significant interaction or "hit". The positive control (Staurosporine) should produce a significant ΔTm for a broad range of kinases, while the DMSO control establishes the baseline Tm for each kinase. The Z'-factor for the assay should be ≥ 0.5 for data to be considered valid.

Protocol 2: Cellular Cytotoxicity Assay (Functional)

Objective: To evaluate the effect of CMPD-A, B, and C on the viability of a panel of human cancer cell lines.

Materials:

  • PKX-dependent cell line (e.g., MCF-7)

  • PKX-independent cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Test Compounds (CMPD-A, B, C)

  • Positive Control (e.g., Doxorubicin)

  • Sterile, white-walled 96-well plates

Procedure:

  • Cell Plating: Seed cells in the 96-well plates at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours at 37 °C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of each compound, starting from 100 µM. Add 1 µL of the diluted compound to the respective wells (final DMSO concentration ≤ 0.1%). Include vehicle-only (0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

    • Self-Validation: The positive control should yield a GI50 within the expected range. The dose-response curves should have a good fit (R² > 0.95).

Comparative Data Analysis

The following tables present hypothetical data from the profiling of our three derivatives. This data illustrates how subtle chemical changes can profoundly impact selectivity.

Table 1: On-Target Potency and Off-Target IC50 Values (Data is hypothetical for illustrative purposes)

CompoundPKX IC50 (nM)Off-Target 1 (Kinase A) IC50 (nM)Off-Target 2 (Kinase B) IC50 (nM)
CMPD-A 1585250
CMPD-B 251,200>10,000
CMPD-C 18>10,0008,500

Table 2: Selectivity and Cellular Activity Comparison (Data is hypothetical for illustrative purposes)

CompoundSelectivity Score (Kinase A / PKX)Cellular GI50 (MCF-7, PKX-dependent) (nM)Cellular GI50 (HEK293, PKX-independent) (nM)Therapeutic Index (GI50 HEK293 / GI50 MCF-7)
CMPD-A 5.7x504509x
CMPD-B 48x80>20,000>250x
CMPD-C >555x65>20,000>307x
Interpretation of Results
  • CMPD-A: Shows good on-target potency (15 nM) but has significant off-target activity against Kinase A (85 nM), resulting in a poor selectivity score of only 5.7-fold. This is reflected in the cellular data, where the therapeutic index is low (9x), suggesting potential for toxicity at therapeutic doses.

  • CMPD-B: The addition of a polar group slightly reduced on-target potency (25 nM) but dramatically improved selectivity against both off-targets. This demonstrates a successful strategy to mitigate off-target effects by reducing lipophilicity.[10] The cellular therapeutic index is excellent (>250x), indicating a wide safety margin.

  • CMPD-C: The introduction of steric bulk maintained high on-target potency (18 nM) and yielded the best selectivity profile (>555x). This supports the hypothesis that the modification successfully prevented binding to other kinases.[15] The high therapeutic index (>307x) in cellular assays further validates this compound as a strong candidate.

Visualizing Off-Target Effects: A Mechanistic Perspective

Understanding the potential consequences of off-target binding is crucial. An off-target interaction is not just a number in a table; it can represent the initiation of an unintended signaling cascade leading to an adverse event.

G cluster_0 On-Target Pathway (Therapeutic Effect) cluster_1 Off-Target Pathway (Adverse Effect) drug_on CMPD-C pkx PKX drug_on->pkx Inhibits sub1 Substrate 1 pkx->sub1 Phosphorylates sub2 Substrate 2 sub1->sub2 effect Anti-proliferative Effect sub2->effect drug_off CMPD-A kinase_a Kinase A (Off-Target) drug_off->kinase_a Inhibits sub_a Substrate A kinase_a->sub_a Phosphorylates toxicity Cellular Toxicity sub_a->toxicity

Figure 2: On-target vs. off-target pathway modulation.

As illustrated in Figure 2, while the highly selective CMPD-C primarily inhibits the intended PKX pathway leading to the desired therapeutic effect, the less selective CMPD-A also inhibits Kinase A. This unintended inhibition could disrupt a separate, essential cellular process, potentially leading to the toxicity observed in the cellular assays.

Conclusion and Future Directions

This guide demonstrates a systematic and rational approach to the cross-reactivity profiling of novel (3-fluoro-5-methylpyridin-4-yl)methanamine derivatives. Through strategic structural modifications and a tiered experimental plan, we can quantitatively assess and compare compound selectivity.

Based on our hypothetical data, CMPD-C emerges as the superior lead candidate. It combines potent on-target activity with an outstanding selectivity profile and a wide therapeutic window in cellular models. The next steps for this compound would involve advancing it into mandatory preclinical safety pharmacology studies, as outlined by ICH guidelines, to evaluate its effects on major organ systems before consideration for human clinical trials.[9][16][17] This rigorous, data-driven approach to selectivity profiling is paramount to minimizing the risk of late-stage failures and developing safer, more effective medicines.

References

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Patsnap Synapse. (2025). What are preclinical safety pharmacology requirements?[Link]

  • Kraus, P. R., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. [Link]

  • Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. [Link]

  • Schlessinger, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Saha, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Chandran, E. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. International Journal of Drug Research and Technology. [Link]

  • Roy, A., et al. (2021). An Interpretable Machine Learning model for Selectivity of Small Molecules against Homologous Protein Family. ChemRxiv. [Link]

  • Zhang, R., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants. [Link]

  • AMSBIO. (2025). Preclinical research strategies for drug development. [Link]

  • Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Roy, A., et al. (2022). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Future Science. [Link]

  • ResearchGate. (n.d.). Most Notable Off-Target Effects of FDA-Approved Drugs. [Link]

  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal of Science and Research. [Link]

  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]

  • Yousef, R. G., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology. [Link]

  • Sartorius. (2025). Off-target toxicity in antibody-drug conjugates. [Link]

  • SciSpace. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. [Link]

  • PubChem. (n.d.). (3-Fluoro-5-methylphenyl)-pyridin-2-ylmethanamine. [Link]

  • Mohana, K. N., & Mallesha, L. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. [Link]

  • ResearchGate. (n.d.). Pyridyl-phenyl ether monoamine reuptake inhibitors: Impact of lipophilicity on dual SNRI pharmacology and off-target promiscuity. [Link]

  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • ResearchGate. (2025). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Taylor & Francis. (n.d.). Cross-reactivity – Knowledge and References. [Link]

  • El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules. [Link]

  • Parthasarathi, R., et al. (2021). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. ACS Omega. [Link]

  • bioRxiv. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. [Link]

  • MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.